TP-004
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-[4-methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c1-9-13(6-21-16(23-9)25-3-2-11(26)8-25)12-4-10(17(18,19)20)5-15-14(12)7-22-24-15/h4-7,11,26H,2-3,8H2,1H3,(H,22,24)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAEJNPQLMGDJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CCC(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CC[C@H](C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of TP-004
Introduction
The designation "TP-004" is associated with multiple investigational therapeutic agents, each with a distinct mechanism of action and therapeutic target. This guide provides a detailed technical overview of the core mechanisms for four such compounds: TPT-004, a tryptophan hydroxylase 1 (TPH1) inhibitor; STRO-004, a Tissue Factor (TF)-targeted antibody-drug conjugate (ADC); Coramitug (formerly PRX004), an amyloid-depleting antibody; and TP-P1, a novel anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their pharmacodynamics, supported by preclinical data, experimental methodologies, and visual representations of their respective pathways.
TPT-004: A Tryptophan Hydroxylase 1 (TPH1) Inhibitor for Pulmonary Arterial Hypertension
TPT-004 is a next-generation, orally available small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (5-hydroxytryptamine, 5-HT).[1][2] Its mechanism is centered on reducing the pathological effects of elevated peripheral serotonin, which is implicated in the vasoconstriction, smooth muscle cell proliferation, and inflammation that characterize pulmonary arterial hypertension (PAH).[1][2]
Core Mechanism of Action
TPT-004 is designed to selectively inhibit TPH1 over TPH2, the isoform responsible for serotonin synthesis in the central nervous system, thereby avoiding neurological side effects.[3][4] TPT-004 features an enhanced double binding mode, targeting both the tryptophan and tetrahydrobiopterin (BH4) catalytic pockets of the TPH1 enzyme.[1][2] This dual-binding distinguishes it from other TPH inhibitors.[1][2] By inhibiting TPH1, TPT-004 decreases the production of serotonin in the periphery, particularly in the pulmonary arteries, which is a key driver of the vascular remodeling seen in PAH.[1][2]
Signaling Pathway
The therapeutic effect of TPT-004 is achieved by intervening at the start of the serotonin synthesis pathway. The diagram below illustrates this targeted inhibition.
References
- 1. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TP-04 (Lotilaner)
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of TP-04, an investigational therapeutic agent developed by Tarsus Pharmaceuticals. The active pharmaceutical ingredient (API) of TP-04 is lotilaner. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds. It is a member of the class of isoxazoles that is 4,5-dihydro-1,2-oxazole substituted by 4-methyl-5-({2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamoyl)thiophen-2-yl, trifluoromethyl, and 3,4,5-trichlorophenyl groups at positions 3, 5 and 5, respectively (the 5S-stereoisomer)[1]. The S-enantiomer is the biologically active form[2].
Table 1: Chemical and Physical Properties of Lotilaner
| Property | Value | Reference |
| IUPAC Name | 3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | [1][3] |
| Chemical Formula | C₂₀H₁₄Cl₃F₆N₃O₃S | [1][4][5] |
| Molecular Weight | 596.76 g/mol | [4][5] |
| CAS Number | 1369852-71-0 | [4][6] |
| Appearance | White to off-white powder | [] |
| Solubility | Soluble in DMSO | [] |
| Purity | 98% | [] |
| Canonical SMILES | CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | [3] |
| Isomeric SMILES | CC1=C(SC(=C1)C2=NO--INVALID-LINK--(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | [3] |
| InChI Key | HDKWFBCPLKNOCK-SFHVURJKSA-N | [3][6] |
Mechanism of Action
Lotilaner is an antagonist of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls)[8]. By binding to these channels, it blocks the transmission of nerve signals in invertebrates, leading to paralysis and death of the parasite[9]. This mechanism of action is selective for parasites, and lotilaner has been shown to have a wide safety margin in mammals[8]. The primary target of TP-04 is the Demodex mite, an ectoparasite that is believed to play a role in the pathogenesis of rosacea[8][9].
Clinical Development and Experimental Protocols
TP-04 is currently under clinical development for the treatment of papulopustular rosacea and ocular rosacea.
Phase 2a "Galatea" Trial (NCT05838170) for Papulopustular Rosacea
A Phase 2a, multicenter, randomized, double-blind, vehicle-controlled study was initiated to evaluate the safety, tolerability, and efficacy of TP-04 (Lotilaner Gel, 2.0%) in participants with moderate to severe papulopustular rosacea (PPR)[9][10].
Table 2: Summary of the Galatea Phase 2a Clinical Trial Protocol
| Parameter | Description |
| Official Title | A Phase 2, Multicenter, Randomized, Double-Blind, Parallel-Group, Vehicle-Controlled Study Evaluating the Safety, Tolerability, and Efficacy of Lotilaner Gel, 2.0% (TP-04) Applied BID for 12 Weeks in Participants With Moderate to Severe PPR |
| Condition | Papulopustular Rosacea |
| Intervention | Lotilaner Gel, 2.0% (TP-04) applied topically to the face twice daily (BID) for 12 weeks. Participants were randomized in a 2:1 ratio to receive either TP-04 or a vehicle control gel. |
| Primary Outcome Measures | To be assessed, but typically include Investigator's Global Assessment (IGA) score and reduction in inflammatory lesions. |
| Key Inclusion Criteria | Adult participants aged 18-59 with moderate to severe PPR. |
| Key Exclusion Criteria | Use of other topical or systemic medications for rosacea within a specified timeframe. Known allergy to lotilaner or any component of the investigational product. |
Experimental Workflow for the Galatea Trial
Clinical Trial Results (Qualitative)
Topline results from the Phase 2a Galatea trial announced in February 2024 demonstrated statistically significant improvements in inflammatory lesions and Investigator's Global Assessment (IGA) scores for patients treated with TP-04 compared to vehicle[11]. Specific quantitative data from this trial are not yet publicly available.
Planned Phase 2 Trial for Ocular Rosacea
Tarsus Pharmaceuticals has announced plans to initiate a Phase 2 study of TP-04 for the treatment of ocular rosacea in the second half of 2025, with results anticipated in 2026[12][13].
Safety and Tolerability
Data from a Phase 1 study of TP-04 demonstrated that it was well-tolerated when applied topically to the facial areas of healthy volunteers, supporting its progression to Phase 2a trials[9]. In clinical trials for a related lotilaner formulation (XDEMVY™ for Demodex blepharitis), the most common adverse reactions were instillation site stinging and burning, reported in 10% of patients. Other ocular adverse reactions reported in less than 2% of patients were chalazion/hordeolum and punctate keratitis[14].
Conclusion
TP-04, with its active ingredient lotilaner, represents a promising novel therapeutic approach for the treatment of rosacea by targeting the underlying Demodex mite infestation. Its specific mechanism of action and positive early-phase clinical trial results suggest a favorable profile for further development. The upcoming Phase 2 trial in ocular rosacea will provide further insights into the broader potential of this compound. As more quantitative data from ongoing and future clinical trials become available, a more complete understanding of the efficacy and safety of TP-04 will emerge.
References
- 1. Lotilaner | C20H14Cl3F6N3O3S | CID 76959255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lotilaner [sitem.herts.ac.uk]
- 4. Lotilaner | 1369852-71-0 [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. medkoo.com [medkoo.com]
- 8. Emerging Medical Therapies in Rosacea: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosacea Pipeline Update: Tarsus Starts Phase 2A Trial of TP-04 in PPR - - PracticalDermatology [practicaldermatology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Tarsus Reports Strong Fourth Quarter and Full-Year 2023 Financial Results and Recent Business Achievements - BioSpace [biospace.com]
- 12. Tarsus Pharmaceuticals Advances TP-04 for Ocular Rosacea Treatment, Phase 2 Study Set for 2025 [quiverquant.com]
- 13. acneandrosacea.org [acneandrosacea.org]
- 14. Tarsus Provides 2025 Update: Accelerating the Launch of [globenewswire.com]
TP-004: A Technical Guide to Target Identification and Validation of a Novel MetAP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-004 is a potent and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in the post-translational modification of nascent proteins.[1][2] The inhibition of MetAP2 has been identified as a promising therapeutic strategy in oncology and for the treatment of obesity due to its critical role in angiogenesis and cell proliferation. This technical guide provides an in-depth overview of the target identification and validation of this compound, including detailed experimental protocols and an exploration of the associated signaling pathways.
Target Identification: Methionine Aminopeptidase 2 (MetAP2)
The primary molecular target of this compound is Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a cytosolic metalloenzyme responsible for the cleavage of the initiator methionine from newly synthesized polypeptides, a critical step for proper protein maturation, function, and cellular localization. Dysregulation of MetAP2 activity has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.
Target Validation Data
The inhibitory activity of this compound against MetAP2 has been quantified through rigorous enzymatic and cell-based assays. The data presented below summarizes the key validation parameters.
| Parameter | Value | Assay Type | Reference |
| IC50 | 6 nM | MetAP2 Enzymatic Assay | [1][2] |
| Inhibition Type | Reversible | Enzymatic Assays | [1][2] |
| Cellular Activity | Inhibition of HUVEC proliferation | Cell-Based Proliferation Assay | [3] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the identification and validation of this compound as a MetAP2 inhibitor are provided below.
MetAP2 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human MetAP2.
Materials:
-
Recombinant human MetAP2 enzyme
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES, 0.1 mM CoCl2, 100 mM NaCl, 1 mg/mL PEG 6,000)[4]
-
96-well microplates
-
Plate reader (fluorescence or absorbance based)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant MetAP2 to each well.
-
Add the various concentrations of this compound to the wells and incubate for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 4°C or 25°C) to allow for inhibitor binding.[5][6]
-
Initiate the enzymatic reaction by adding the MetAP2 substrate to each well.
-
Monitor the reaction progress by measuring the fluorescence or absorbance at regular intervals for a set duration (e.g., 20-40 minutes) at 37°C.[4][5]
-
The rate of reaction is calculated from the linear phase of the progress curve.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the cytostatic effect of this compound on endothelial cells, a key indicator of its anti-angiogenic potential.[3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
-
The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Mechanisms of Action
Inhibition of MetAP2 by this compound impacts several downstream signaling pathways that are critical for cell growth, proliferation, and survival.
Experimental Workflow for this compound Validation
The following diagram illustrates a typical workflow for the validation of a MetAP2 inhibitor like this compound.
MetAP2 and the eIF2α Signaling Pathway
MetAP2 can protect the eukaryotic initiation factor 2 alpha (eIF2α) from phosphorylation. Inhibition of MetAP2 leads to the dissociation of the MetAP2-eIF2α complex, allowing for the phosphorylation of eIF2α. Phosphorylated eIF2α inhibits global protein synthesis, contributing to the cytostatic effects of MetAP2 inhibitors.[1][2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. pnas.org [pnas.org]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
TP-004: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-004 is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease crucial for the post-translational modification of nascent proteins.[1][2][3] Inhibition of MetAP2 has emerged as a promising therapeutic strategy in oncology and for the treatment of obesity.[2] This technical guide provides a comprehensive overview of the discovery, a high-level summary of the synthesis pathway, and the mechanism of action of this compound. It includes detailed experimental protocols for key assays and quantitative data to support further research and development efforts.
Discovery of this compound
The discovery of this compound was accomplished through a sophisticated and efficient approach combining fragment-based drug discovery (FBDD) and structure-based drug design.[2] This strategy began with the screening of a fragment library to identify small, low-molecular-weight compounds that bind to the MetAP2 active site.
An indazole fragment was identified as a key starting point.[2] Through iterative cycles of structural biology, primarily X-ray crystallography, and medicinal chemistry, this initial fragment was elaborated and optimized. This structure-guided approach enabled the rational design of modifications to enhance potency and improve physicochemical properties, ultimately leading to the identification of this compound as a highly potent inhibitor with nanomolar efficacy.[2]
Synthesis Pathway
While the specific, step-by-step synthesis protocol for this compound is proprietary and not detailed in publicly available literature, the core structure consists of a substituted indazole linked to a pyrimidine ring, which in turn is connected to a pyrrolidinol moiety. The general synthetic strategy for similar indazole-pyrimidine compounds involves multi-step sequences.[4][5][6][7][8]
A plausible, generalized synthetic workflow, based on related chemical literature, is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related MetAP2 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| MetAP2 IC50 | 6 nM | [1][2][3] |
| Purity | 99.17% | [3] |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C17H16F3N5O |
| Molecular Weight | 363.34 g/mol |
| CAS Number | 1454299-21-8 |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of MetAP2. MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from a subset of newly synthesized proteins. This cleavage is a critical step in protein maturation, stability, and localization.
Inhibition of MetAP2 by this compound disrupts these processes, leading to downstream effects on several key cellular pathways:
-
Angiogenesis: MetAP2 is highly expressed in endothelial cells and is a key regulator of their proliferation and survival. Inhibition of MetAP2 has potent anti-angiogenic effects.
-
Cell Cycle Progression: MetAP2 inhibition can lead to G1 cell cycle arrest, in part through the upregulation of p53 and the cyclin-dependent kinase inhibitor p21.
-
Apoptosis: By modulating the expression of anti-apoptotic proteins such as Bcl-2, MetAP2 inhibition can sensitize cells to programmed cell death.
-
Protein Synthesis Regulation: MetAP2 interacts with and protects the eukaryotic initiation factor 2 alpha (eIF2α) from inhibitory phosphorylation, thereby playing a role in the regulation of global protein synthesis.
The signaling pathway modulated by this compound is illustrated below.
Detailed Experimental Protocols
MetAP2 Enzymatic Assay
This protocol is adapted from commercially available recombinant human MetAP2 assay procedures.[9][10]
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human MetAP2.
Materials:
-
Assay Buffer: 50 mM HEPES, 0.1 mM CoCl2, 100 mM NaCl, pH 7.5
-
Recombinant Human MetAP2 (rhMETAP2)
-
Recombinant Human DPPIV/CD26
-
Fluorogenic Substrate: Met-Gly-Pro-AMC
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Dilute rhMETAP2 to a final concentration of 10 µg/mL in Assay Buffer.
-
Prepare the substrate solution by diluting Met-Gly-Pro-AMC to 500 µM with 2 µg/mL rhCD26 in Assay Buffer.
-
In a 96-well plate, add 25 µL of the this compound dilution (or DMSO for control).
-
Add 25 µL of the diluted rhMETAP2 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate/rhCD26 mixture to each well.
-
Immediately place the plate in a fluorescent plate reader and measure the fluorescence kinetics at excitation and emission wavelengths of 380 nm and 460 nm, respectively, for at least 15 minutes.
-
Calculate the rate of reaction (RFU/min) for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
HUVEC Proliferation Assay
This protocol is based on standard procedures for assessing the anti-proliferative effects of compounds on endothelial cells.[11][12]
Objective: To evaluate the cytostatic or cytotoxic effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent, reversible inhibitor of MetAP2 discovered through a modern drug discovery paradigm. Its mechanism of action, involving the disruption of protein maturation and subsequent effects on angiogenesis and cell proliferation, makes it a valuable chemical probe for studying MetAP2 biology and a promising lead for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into this compound and the broader field of MetAP2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent, reversible MetAP2 inhibitors via fragment based drug discovery and structure based drug design-Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to TP-004 Homologous Compounds and Analogs as MetAP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TP-004 and its homologous compounds and analogs that target methionine aminopeptidase 2 (MetAP2). This document delves into their quantitative biological data, detailed experimental methodologies for their evaluation, and the intricate signaling pathways they modulate.
Introduction to this compound and MetAP2 Inhibition
This compound is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of nascent proteins. MetAP2 catalyzes the removal of the N-terminal methionine from a significant portion of newly synthesized proteins, a critical step for their proper maturation and function. The inhibition of MetAP2 has emerged as a promising therapeutic strategy in oncology and other diseases due to its role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This compound and its related compounds represent a significant area of research in the development of novel anti-angiogenic and anti-cancer therapies.
Homologous Compounds and Analogs of this compound
The landscape of MetAP2 inhibitors includes a variety of chemical scaffolds. While "homologous compounds" can refer to molecules with a shared structural backbone, in the context of drug discovery, it often encompasses analogs and other compounds that bind to the same biological target and elicit similar functional responses. These can be broadly categorized into fumagillin analogs and other structurally distinct synthetic inhibitors.
Fumagillin and its Analogs: Fumagillin is a natural product from Aspergillus fumigatus and a potent, irreversible inhibitor of MetAP2. Its discovery spurred the development of numerous synthetic analogs with improved pharmacokinetic properties and reduced toxicity.
Structurally Distinct Synthetic Inhibitors: Compounds like this compound and M8891 feature unique chemical scaffolds, such as the pyrimidine-pyrrolidine core of this compound and the indolyl-pyrrolidinone core of M8891, and act as reversible inhibitors of MetAP2.
Quantitative Data of MetAP2 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of its functional analogs against MetAP2.
| Compound | Target | IC50 (nM) | Ki (nM) | Class | Reference |
| This compound | MetAP2 | 6 | - | Reversible, Pyrimidine-pyrrolidine | |
| M8891 | MetAP2 | 54 | 4.33 | Reversible, Indolyl-pyrrolidinone | |
| A-800141 | MetAP2 | 12 | - | Reversible | |
| BAY-277 | hMetAP2 | 5.8 | - | Degrader | |
| Fumagillin | MetAP2 | 9.2 | - | Irreversible, Natural Product |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Key Signaling Pathways Modulated by MetAP2 Inhibition
The inhibition of MetAP2 triggers a cascade of downstream cellular events, primarily impacting protein synthesis, cell cycle progression, and survival pathways.
Regulation of eIF2α and ERK Signaling
MetAP2 plays a dual role in protein synthesis. Besides its primary enzymatic function, it also protects the eukaryotic initiation factor 2 alpha (eIF2α) from inhibitory phosphorylation by kinases such as PKR and PERK. This protection is crucial for maintaining global protein synthesis.
-
Normal Conditions: MetAP2 is associated with eIF2α, preventing its phosphorylation and thus promoting protein synthesis.
-
MetAP2 Inhibition: When MetAP2 is inhibited by compounds like this compound, eIF2α becomes susceptible to phosphorylation. Phosphorylated eIF2α (p-eIF2α) leads to a shutdown of general protein synthesis, which in turn can arrest cell proliferation.
Furthermore, MetAP2 has been shown to interact with the Extracellular signal-Regulated Kinase (ERK) pathway. Inhibition of MetAP2 can block the activation of ERK1/2, key kinases involved in cell proliferation and survival signaling.
MetAP2's role in eIF2α and ERK signaling pathways.
Regulation of Apoptosis via Bcl-2 and Telomerase
MetAP2 inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. This is mediated, at least in part, through the downregulation of the anti-apoptotic protein Bcl-2. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its reduction sensitizes cells to apoptotic stimuli.
Additionally, MetAP2 inhibition can lead to a decrease in telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is highly active, allowing for unlimited cell division. By reducing telomerase activity, MetAP2 inhibitors can contribute to the cessation of cancer cell proliferation.
An In-Depth Technical Guide on TPT-004 for Pulmonary Arterial Hypertension
An important clarification regarding the subject "TP-004" is necessary. The identifier "this compound" and its variations are associated with several distinct therapeutic agents in development, each with a unique mechanism of action and therapeutic target. To provide a focused and relevant technical guide, it is crucial to distinguish between these compounds.
This guide will focus on TPT-004 , a novel tryptophan hydroxylase inhibitor for the treatment of Pulmonary Arterial Hypertension (PAH), due to the availability of detailed preclinical data regarding its mechanism of action and signaling pathways.
A summary of other compounds referred to as "this compound" or with similar designations is provided below for disambiguation:
-
TP-04 (Lotilaner): A topical gel formulation of a veterinary parasiticide being developed by Tarsus Pharmaceuticals for the treatment of papulopustular rosacea and ocular rosacea. Its mechanism of action is the inhibition of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels.
-
PAS-004: A MEK (1/2) inhibitor under investigation for advanced solid tumors with RAS, NF1, or RAF mutations, targeting the MAPK signaling pathway.
-
PRX004 (Coramitug): An investigational antibody designed to clear amyloid deposits in patients with ATTR amyloidosis by targeting non-native transthyretin aggregates.
Introduction and Background
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1] A key pathological feature of PAH is the extensive remodeling of the pulmonary vasculature, involving vasoconstriction, and the proliferation of smooth muscle cells.[1] Emerging evidence points to the significant role of peripheral serotonin in the development and progression of PAH.[1] Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin.[1] Genetic deletion of TPH1 in animal models has been shown to be protective against the development of PAH.[1] This has led to the development of TPH1 inhibitors as a promising therapeutic strategy for PAH.[1]
TPT-004 is a next-generation, orally available, small molecule inhibitor of TPH1.[1] It belongs to a novel class of xanthine–imidazopyridine and –imidazothiazole TPH inhibitors.[1] A distinguishing feature of TPT-004 is its "enhanced double binding mode," where it targets both the tryptophan and tetrahydrobiopterin catalytic pockets of the TPH1 enzyme, which differentiates it from other TPH inhibitors.[1]
Mechanism of Action and Signaling Pathway
TPT-004 exerts its therapeutic effect by inhibiting TPH1, thereby reducing the synthesis of peripheral serotonin. Elevated levels of serotonin in the pulmonary arteries contribute to vasoconstriction, smooth muscle cell proliferation, and inflammation, all of which are hallmarks of pulmonary vascular remodeling in PAH.[1] By lowering peripheral serotonin levels, TPT-004 aims to ameliorate these pathological processes.
The signaling pathway affected by TPT-004 is the serotonin synthesis pathway. TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin (5-hydroxytryptamine or 5-HT). By inhibiting TPH1, TPT-004 blocks this initial and rate-limiting step.
Caption: Mechanism of action of TPT-004 in inhibiting serotonin synthesis.
Preclinical Efficacy
The efficacy of TPT-004 has been evaluated in a rat model of PAH induced by Sugen/hypoxia (SuHx).[1]
Hemodynamic Parameters
Oral administration of TPT-004 at a dose of 20 mg/kg per day for five weeks resulted in significant improvements in key hemodynamic parameters in SuHx rats.[1]
| Parameter | SuHx + Vehicle | SuHx + TPT-004 (20 mg/kg/day) | P-value |
| Mean Pulmonary Artery Pressure (mmHg) | 48.9 | 41.2 | 0.0289 |
| Systolic Pulmonary Artery Pressure (mmHg) | 79.2 | 63.4 | 0.0251 |
| Diastolic Pulmonary Artery Pressure (mmHg) | 33.7 | 30.1 | 0.0781 |
| Table 1: Hemodynamic improvements with TPT-004 treatment in SuHx rats.[1] |
Right Ventricular Hypertrophy
TPT-004 treatment also demonstrated a trend towards the reversal of right ventricular hypertrophy, a key indicator of the severity of PAH.
| Parameter | SuHx + Vehicle | SuHx + TPT-004 (20 mg/kg/day) |
| Fulton Index (RV/LV+S) | 0.55 | 0.48 |
| Table 2: Effect of TPT-004 on right ventricular hypertrophy.[1] |
Experimental Protocols
Sugen/Hypoxia (SuHx) Rat Model of PAH
The SuHx model is a widely accepted animal model that recapitulates many of the pathological features of human PAH.
-
Animal Strain: Male Sprague-Dawley rats.
-
Induction:
-
A single subcutaneous injection of Sugen 5416 (a VEGF receptor antagonist) at a dose of 20 mg/kg.
-
Exposure to chronic hypoxia (10% O2) for 3 weeks.
-
Return to normoxia for a further 2 weeks to allow for the development of severe PAH.
-
-
Treatment: Following the induction period, rats were treated with TPT-004 (20 mg/kg/day) or vehicle orally for 5 weeks.
Hemodynamic Assessment
-
Procedure: At the end of the treatment period, rats were anesthetized.
-
A pressure-volume catheter was inserted into the right ventricle via the right jugular vein to measure pulmonary artery pressure.
-
Parameters Measured: Mean, systolic, and diastolic pulmonary artery pressures.
Assessment of Right Ventricular Hypertrophy
-
Procedure: Following hemodynamic measurements, the heart was excised.
-
The right ventricle (RV) was dissected from the left ventricle (LV) and septum (S).
-
The RV and LV+S were weighed separately.
-
Calculation: The Fulton Index was calculated as the ratio of the RV weight to the LV+S weight (RV/LV+S).
Caption: Experimental workflow for the SuHx rat model of PAH.
Future Directions
The promising preclinical data for TPT-004 in a robust animal model of PAH warrant further investigation. Clinical trials in patients with PAH will be necessary to establish the safety and efficacy of this novel TPH1 inhibitor in humans. The unique "double binding mode" of TPT-004 may offer advantages over other TPH inhibitors, and this will be an important aspect to evaluate in future studies.
References
Dual-Molecule Technical Dossier: Exploring the Therapeutic Potential of TP-004
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of two distinct investigational compounds designated TP-004, each with unique mechanisms of action and promising therapeutic applications in different disease areas. This guide will delve into the available preclinical and clinical data, detail experimental methodologies, and visualize the underlying biological pathways to support further research and development efforts.
Section 1: TP-04 (Lotilaner) for Dermatological and Ophthalmological Conditions
Compound Overview: TP-04 is a topical formulation of lotilaner, a member of the isoxazoline class of parasiticides. Developed by Tarsus Pharmaceuticals, it is being investigated for the treatment of papulopustular rosacea (PPR) and ocular rosacea. A formulation of lotilaner is already approved for the treatment of Demodex blepharitis under the trade name XDEMVY®.[1][2]
Mechanism of Action
Lotilaner acts as a potent and selective inhibitor of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels.[3][4] This inhibition blocks the transmission of nerve signals in invertebrates, leading to paralysis and death of the target parasites, such as Demodex mites, which are implicated in the pathophysiology of rosacea and blepharitis.[3][5][6] The high selectivity for invertebrate GABA channels contributes to its favorable safety profile in mammals.[3]
Signaling Pathway of Lotilaner in Demodex Mites
Caption: Lotilaner's mechanism of action in Demodex mites.
Therapeutic Applications and Clinical Data
Papulopustular Rosacea (PPR): TP-04 is under investigation as a topical treatment for PPR. The Phase 2a Galatea clinical trial has demonstrated promising results.[1][7]
Table 1: Summary of Topline Results from the Phase 2a Galatea Trial for TP-04 in PPR
| Outcome Measure | Result | Timepoint |
| Inflammatory Lesion Count | Statistically significant improvement vs. vehicle | Week 12 |
| Investigator's Global Assessment (IGA) | Statistically significant improvement vs. vehicle | Week 12 |
| Safety | Generally well-tolerated | - |
| Data derived from press releases; full data has not yet been published.[1] |
Ocular Rosacea: Tarsus Pharmaceuticals is also developing TP-04 as an ophthalmic gel for the potential treatment of ocular rosacea, with a Phase 2 study planned to initiate in the second half of 2025.[8][9][10][11]
Demodex Blepharitis: A 0.25% ophthalmic solution of lotilaner (XDEMVY®) is FDA-approved for Demodex blepharitis. The pivotal Saturn-1 trial demonstrated its efficacy and safety.
Table 2: Key Efficacy Outcomes from the Saturn-1 Pivotal Trial for Lotilaner Ophthalmic Solution, 0.25% in Demodex Blepharitis
| Efficacy Endpoint | Lotilaner 0.25% | Vehicle | p-value |
| Primary Endpoint | |||
| Collarette Cure (Grade 0) at Day 43 | 56.0% | 12.5% | <0.0001 |
| Secondary Endpoints | |||
| Mite Eradication (0 mites/lash) at Day 43 | 51.7% | 14.6% | <0.0001 |
| Composite Cure (Collarette Grade 0 + Erythema Grade 0) at Day 43 | 19.2% | 3.8% | <0.0001 |
| Erythema Cure (Grade 0) at Day 43 | 31.0% | 8.6% | <0.0001 |
| Data from the Saturn-1 pivotal trial.[2][12] |
Experimental Protocols
Phase 2a Galatea Trial for Papulopustular Rosacea (Representative Protocol):
This was a multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.[13]
-
Participants: Adult participants (18-59 years) with moderate to severe PPR.
-
Intervention: Topical application of TP-04 (lotilaner gel, 2.0%) or vehicle to the face.
-
Dosing Regimen: Twice daily for 12 weeks.
-
Primary Efficacy Endpoints:
-
Change from baseline in inflammatory lesion count.
-
Proportion of participants with an Investigator's Global Assessment (IGA) score of 'clear' or 'almost clear' and at least a 2-grade reduction from baseline.
-
-
Safety Assessments: Monitoring of adverse events, local tolerability, and other standard safety parameters.
Experimental Workflow for a Phase 2a Rosacea Clinical Trial
Caption: Workflow of the Phase 2a Galatea trial for PPR.
Section 2: TPT-004 for Pulmonary Arterial Hypertension
Compound Overview: TPT-004 is a novel, next-generation inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[14][15] It is being developed by Trypto Therapeutics as a potential oral or inhaled therapy for pulmonary arterial hypertension (PAH).
Mechanism of Action
Elevated levels of peripheral serotonin are implicated in the pathogenesis of PAH, contributing to vasoconstriction, smooth muscle cell proliferation, and inflammation in the pulmonary arteries.[14][15] TPT-004 is designed to reduce the production of peripheral serotonin by inhibiting TPH1.[14][16] This is distinct from therapies that block serotonin receptors, as it targets the synthesis of the signaling molecule itself.
Signaling Pathway of TPT-004 in Pulmonary Arterial Hypertension
Caption: TPT-004's mechanism in reducing PAH pathogenesis.
Therapeutic Applications and Preclinical Data
Pulmonary Arterial Hypertension (PAH): Preclinical studies using the Sugen-Hypoxia (SuHx) rat model of PAH have demonstrated the therapeutic potential of TPT-004.
Table 3: Hemodynamic Effects of Oral TPT-004 (20 mg/kg/day) in the SuHx Rat Model of PAH
| Hemodynamic Parameter | SuHx + Vehicle | SuHx + TPT-004 | % Change | p-value |
| Mean Pulmonary Artery Pressure (mmHg) | 48.9 | 41.2 | -16% | 0.0289 |
| Systolic Pulmonary Artery Pressure (mmHg) | 79.2 | 63.4 | -20% | 0.0251 |
| Right Ventricular Systolic Pressure (mmHg) | 79.1 | 62.8 | -20% | 0.0276 |
| Right Ventricular Wall Thickness | - | - | -7% | 0.0479 |
| Data from a 5-week oral treatment study.[14] |
Table 4: Effects of Inhaled TPT-004 in the SuHx Rat Model of PAH
| Parameter | SuHx + Vehicle | SuHx + TPT-004 | % Change | p-value |
| Right Ventricular Systolic Pressure (mmHg) | 67.25 | 51.47 | -23% | <0.0001 |
| Normalized RV End-Systolic Volume (µl) | 182.6 | 105.1 | -42% | <0.0001 |
| RV Ejection Fraction (%) | 47.9 | 66.8 | +40% | <0.0001 |
| Data from a 4-week inhalation treatment study.[17][18] |
In addition to hemodynamic improvements, inhaled TPT-004 was shown to reverse pulmonary vascular remodeling and alveolar macrophage infiltration.[17][18]
Experimental Protocols
Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension:
This is a widely used and well-characterized animal model that recapitulates many of the features of human PAH.[19][20][21][22][23]
-
Animal Model: Male Sprague Dawley rats are typically used.[17]
-
Induction of PAH:
-
A single subcutaneous injection of the vascular endothelial growth factor receptor (VEGFR) antagonist Sugen 5416 (SU5416; 20 mg/kg).[21]
-
Exposure to chronic hypoxia (e.g., 10% oxygen) for a period of 3 weeks.[19][21]
-
A subsequent period of recovery in normoxia (room air) allows for the development of severe and progressive PAH.[22]
-
-
Treatment: TPT-004 is administered either orally or via inhalation for a specified duration (e.g., 4-5 weeks).
-
Assessments:
-
Hemodynamics: Invasive measurement of right ventricular and pulmonary arterial pressures via cardiac catheterization.
-
Cardiac Function: Echocardiography or cardiac MRI to assess right ventricular size and function (e.g., ejection fraction).
-
Histopathology: Examination of lung tissue to assess vascular remodeling and inflammation.
-
Gene Expression: RNA sequencing of lung tissue to identify changes in relevant biological pathways.[17]
-
Experimental Workflow for the Sugen-Hypoxia Rat Model of PAH
Caption: Workflow for the preclinical evaluation of TPT-004 in the SuHx rat model.
Conclusion
The two distinct molecules, TP-04 (lotilaner) and TPT-004, both demonstrate significant therapeutic potential in their respective fields. TP-04 offers a targeted approach to inflammatory skin and eye conditions by eradicating Demodex mites, with promising clinical data in rosacea and regulatory approval for blepharitis. TPT-004 presents a novel strategy for the treatment of pulmonary arterial hypertension by inhibiting the synthesis of peripheral serotonin, with compelling preclinical evidence of efficacy. This technical dossier provides a foundation for further investigation into these promising therapeutic candidates.
References
- 1. Tarsus Reports Strong Fourth Quarter and Full-Year 2023 Financial Results and Recent Business Achievements - BioSpace [biospace.com]
- 2. Lotilaner Ophthalmic Solution 0.25%: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. TP-04 by Tarsus Pharmaceuticals for Rosacea: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Lotilaner - The First Drug for the Treatment of Demodex Blepharitis [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Rosacea Pipeline Update: Tarsus Starts Phase 2A Trial of TP-04 in PPR - - PracticalDermatology [practicaldermatology.com]
- 8. Tarsus Pharmaceuticals Advances TP-04 for Ocular Rosacea Treatment, Phase 2 Study Set for 2025 | Nasdaq [nasdaq.com]
- 9. Tarsus Pharmaceuticals Advances TP-04 for Ocular Rosacea Treatment, Phase 2 Study Set for 2025 [quiverquant.com]
- 10. TP-04 | Tarsus [tarsusrx.com]
- 11. Tarsus' XDEMVY Eye Treatment Hits $113M Sales, Plans New Rosacea Drug Development | TARS Stock News [stocktitan.net]
- 12. Lotilaner Ophthalmic Solution, 0.25%, for the Treatment of Demodex Blepharitis: Results of a Prospective, Randomized, Vehicle-Controlled, Double-Masked, Pivotal Trial (Saturn-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhalation of the Novel Tryptophan Hydroxylase 1 Inhibitor TPT-004 Alleviates Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 22. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Safety and Toxicity Profile of TP-004 (Lotilaner)
Disclaimer: Based on the provided topic, this guide focuses on the safety and toxicity profile of TP-004, which has been identified as Lotilaner . Lotilaner is an ectoparasiticide developed for both veterinary and human use. In human medicine, it is the active ingredient in formulations for the treatment of Demodex blepharitis (as an ophthalmic solution) and is under investigation for papulopustular and ocular rosacea (as a topical gel). This document synthesizes publicly available data from preclinical studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Lotilaner, a member of the isoxazoline class of parasiticides, exhibits a favorable safety and toxicity profile. Its mechanism of action, the selective inhibition of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels, confers a high degree of specificity for invertebrates with minimal activity on mammalian counterparts. Preclinical studies in various animal models, including rats, dogs, and rabbits, have demonstrated a wide safety margin. No clinically relevant adverse effects were observed in safety pharmacology studies assessing the central nervous, respiratory, and cardiovascular systems. Furthermore, Lotilaner was not found to be genotoxic in a standard battery of in vitro and in vivo assays. This guide provides a detailed summary of the key safety and toxicity data, experimental methodologies, and the underlying mechanism of action of Lotilaner.
Non-Clinical Safety and Toxicity Data
The following tables summarize the quantitative data from a comprehensive battery of non-clinical safety and toxicity studies conducted on Lotilaner.
Table 1: Acute Toxicity
| Study Type | Species | Route of Administration | Key Finding | Citation |
| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2000 mg/kg | [1] |
Table 2: Repeat-Dose Toxicity
| Study Type | Species | Duration | Route of Administration | No-Observed-Adverse-Effect Level (NOAEL) | Key Observations at Higher Doses | Citation |
| Subchronic Toxicity | Rat | 13 weeks | Oral | 20 mg/kg/day | Findings at doses >500X the therapeutic dose were not considered clinically relevant. | [2] |
| Chronic Toxicity | Dog | 8 months | Oral | 215 mg/kg/day (highest dose tested) | No adverse findings. | [1][3][4] |
| Ocular Toxicity | Rabbit (Dutch Belted) | 6 months | Topical Ocular | Highest dose tested | No test-article related findings. | [1][5] |
| Ocular Toxicity | Dog (Beagle) | 9 months | Topical Ocular | Highest dose tested | No test-article related findings. | [1][5] |
| Chronic Toxicity | Cat (Kitten) | 8 months | Oral | 130 mg/kg (highest dose tested) | No treatment-related effects on clinical observations, ophthalmoscopic, physical/neurological, and microscopic examinations. | [6][7][8] |
Table 3: Reproductive and Developmental Toxicity
| Study Type | Species | Route of Administration | Maternal NOAEL | Fetal NOAEL | Key Observations | Citation |
| Embryo-fetal Development | Rat | Oral | 7.5 mg/kg/day | 20 mg/kg/day | At 20 mg/kg/day, decreased maternal food consumption was noted. | [1] |
| Embryo-fetal Development | Rabbit | Oral | 18 mg/kg/day | 18 mg/kg/day | Maternal toxicity (body weight loss) and developmental delays at 50 mg/kg/day. | [1] |
| 2-GenerationReproduction | Rat | Oral | Male Fertility: 20 mg/kg/day | - | No adverse effects on mating and fertility of the F1 generation. | [1] |
Table 4: Genotoxicity
| Assay Type | Test System | Result | Citation |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Negative | [1] |
| In vitro Mammalian Cell Micronucleus Assay | Mammalian Cells | Negative | [1] |
| In vivo Micronucleus Assay | Rodent | Negative | [1] |
| In silico analysis | Computational models | No alert for respiratory and skin sensitization | [1] |
| Local Lymph Node Assay | Mouse | No skin sensitization | [1] |
Mechanism of Action and Signaling Pathway
Lotilaner's primary mechanism of action is the non-competitive antagonism of parasite-specific GABA-gated chloride channels (GABA-Cls).[4][7][9] In invertebrates, GABA is a major inhibitory neurotransmitter in the peripheral nervous system. The binding of GABA to its receptor opens the chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.
Lotilaner selectively binds to a site within the invertebrate GABA-Cl, blocking the influx of chloride ions. This disruption of the normal inhibitory signaling results in uncontrolled neuromuscular activity, leading to paralysis and eventual death of the parasite.[10] Importantly, Lotilaner exhibits a significantly lower affinity for mammalian GABA receptors, which accounts for its favorable safety profile in host species.[2]
Experimental Protocols
The safety and toxicity of Lotilaner were evaluated through a series of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) regulations. The following provides a summary of the methodologies for key experiments.
Repeat-Dose Toxicity Studies
-
Objective: To evaluate the potential toxicity of Lotilaner following repeated administration over an extended period.
-
Animal Models: Beagle dogs, Sprague-Dawley rats, Dutch Belted rabbits, and domestic kittens were used in various studies.[1][3][6][8]
-
Dose Administration: Lotilaner was administered orally (in flavored chewable tablets for veterinary studies) or via topical ocular instillation. Dosing frequency was typically once daily or once monthly for oral studies, and twice daily for ocular studies.[1][3][8]
-
Study Design: These were randomized, blinded, parallel-group studies with a control group (vehicle or sham-dosed) and multiple dose groups, often including 1x, 3x, and 5x the maximum recommended therapeutic dose.[3][6][8]
-
Parameters Evaluated:
-
Clinical Observations: Daily general health observations and detailed clinical examinations were performed.[3][7][8]
-
Body Weight and Food Consumption: Monitored throughout the study.[3][4]
-
Ophthalmological Examinations: Conducted at baseline and at specified intervals.[3][7]
-
Electrocardiographic (ECG) Examinations: Performed to assess cardiovascular function.[7]
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis were conducted at multiple time points.[3][7][8]
-
Pharmacokinetics: Blood samples were collected to determine the systemic exposure to Lotilaner.[3][7]
-
Gross Necropsy and Histopathology: At the end of the study, a full necropsy was performed, and a comprehensive set of tissues was examined microscopically.[3][7][8]
-
Reproductive and Developmental Toxicity Studies
-
Objective: To assess the potential effects of Lotilaner on fertility, and embryonic and fetal development.
-
Animal Models: Sprague-Dawley rats and New Zealand White rabbits.[1]
-
Study Design:
-
Embryo-fetal Development Studies: Pregnant animals were administered Lotilaner during the period of organogenesis. Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption. At termination, uterine contents were examined, and fetuses were evaluated for external, visceral, and skeletal abnormalities.[1]
-
Two-Generation Reproduction Study: Male and female rats of the F0 generation were administered Lotilaner prior to and during mating, and for females, throughout gestation and lactation. The effects on the reproductive performance of the F0 generation and the viability and development of the F1 generation were assessed. Selected F1 animals were then mated to produce an F2 generation.[1]
-
Genotoxicity Assays
-
Objective: To evaluate the potential of Lotilaner to induce genetic mutations or chromosomal damage.
-
Test Battery: A standard battery of tests was performed in accordance with regulatory guidelines.[1]
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay used various strains of Salmonella typhimurium to detect point mutations.
-
In Vitro Micronucleus Assay: This assay was conducted in mammalian cells to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.
-
In Vivo Micronucleus Assay: This assay was performed in rodents (e.g., mice or rats) to assess chromosomal damage in bone marrow cells.
-
Safety Pharmacology Studies
-
Objective: To investigate the potential undesirable pharmacodynamic effects of Lotilaner on vital physiological functions.
-
Study Design: These studies were conducted in compliance with GLP.
-
Central Nervous System (CNS) Assessment: Evaluated in rats.[1]
-
Respiratory System Assessment: Evaluated in rats.[1]
-
Cardiovascular System Assessment: An in vitro hERG assay was conducted to assess the potential for QT interval prolongation, and in vivo cardiovascular parameters were evaluated in dogs.[1]
-
Conclusion
The comprehensive preclinical safety and toxicity evaluation of this compound (Lotilaner) has demonstrated a wide margin of safety. The selective action of Lotilaner on invertebrate GABA-gated chloride channels provides a clear mechanistic basis for its favorable safety profile in mammals. Data from acute, repeat-dose, reproductive, and developmental toxicity studies, as well as genotoxicity and safety pharmacology assays, collectively indicate a low risk of adverse effects at clinically relevant exposures. This robust non-clinical data package supports the continued development of Lotilaner for therapeutic use in humans.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Safety and Efficacy of Topical Lotilaner Ophthalmic Solution 0.25% for the Treatment of Demodex Blepharitis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety evaluation of lotilaner in dogs after oral administration as flavoured chewable tablets (Credelio™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety evaluation of lotilaner in dogs after oral administration as flavoured chewable tablets (Credelio™) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Safety of lotilaner flavoured chewable tablets (CredelioTM) after oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.elanco.com [assets.elanco.com]
TP-004: A Methionine Aminopeptidase 2 (MetAP2) Inhibitor
As an initial point of clarification, the designation "TP-004" may refer to more than one investigational compound. This guide addresses the two most prominently identified agents in publicly available scientific literature: this compound, a methionine aminopeptidase 2 (MetAP2) inhibitor, and TPT-004, a tryptophan hydroxylase 1 (TPH1) inhibitor. The pharmacokinetics and pharmacodynamics of each are detailed in separate sections below.
This compound is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1] MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. Inhibition of MetAP2 has been explored as a therapeutic strategy in oncology and other diseases characterized by excessive angiogenesis.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of MetAP2 enzymatic activity.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Value | Species | Assay Type |
| IC₅₀ (MetAP2) | 6 nM | Not Specified | Biochemical Assay |
Data sourced from MedchemExpress.[1]
MetAP2 inhibition by this compound is upstream of processes that regulate protein synthesis and stability, which can impact cell proliferation and angiogenesis. A simplified representation of this relationship is provided below.
Caption: this compound inhibits MetAP2, disrupting protein maturation and downstream cellular processes.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not widely available in the public domain at this time. Further investigation into non-clinical and clinical study data would be required to populate a comprehensive pharmacokinetic profile.
Experimental Protocols
MetAP2 Inhibition Assay (Biochemical)
A representative biochemical assay to determine the IC₅₀ of this compound against MetAP2 would likely involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human MetAP2 and a synthetic peptide substrate with an N-terminal methionine are prepared in a suitable buffer system.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: MetAP2 is incubated with the various concentrations of this compound for a predetermined period to allow for binding.
-
Reaction Initiation: The peptide substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Detection: The cleavage of the N-terminal methionine is monitored over time. This can be achieved using various detection methods, such as fluorescence resonance energy transfer (FRET) or mass spectrometry.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is then determined by fitting the data to a suitable dose-response curve.
Caption: Workflow for a typical in vitro MetAP2 inhibition assay.
TPT-004: A Tryptophan Hydroxylase 1 (TPH1) Inhibitor
TPT-004 is a next-generation inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[2] By reducing peripheral serotonin levels, TPT-004 is being investigated for the treatment of conditions such as pulmonary arterial hypertension (PAH).[2]
Pharmacodynamics
The primary pharmacodynamic effect of TPT-004 is the reduction of peripheral serotonin synthesis, leading to beneficial effects in models of PAH.
Table 2: In Vivo Pharmacodynamic Effects of TPT-004 in a Rat Model of PAH
| Parameter | Vehicle Group | TPT-004 Group | P-value |
| Systolic Pulmonary Artery Pressure (mmHg) | 79.2 | 63.4 | 0.0251 |
| Diastolic Pulmonary Artery Pressure (mmHg) | 33.7 | 30.1 | 0.0781 |
| Pulmonary Pulse Pressure (mmHg) | 45.4 | 33.3 | 0.031 |
| Pulmonary Vascular Resistance (mmHg/mL per min) | 87.9 | 70.4 | 0.1643 |
| Survival Rate | 83.3% (10/12) | 91.7% (11/12) | Not Reported |
Data from a study in the Sugen-Hypoxia (SuHx) rat model of PAH.[2]
TPT-004 acts by inhibiting TPH1, which in turn reduces the production of serotonin in the periphery. Elevated peripheral serotonin is implicated in the pathophysiology of PAH through its effects on pulmonary artery smooth muscle cells.
Caption: TPT-004 inhibits TPH1, reducing peripheral serotonin and its impact on PAH.
Pharmacokinetics
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for TPT-004 are not detailed in the provided search results, the studies indicate it is orally bioavailable and was administered as an oral monotherapy in the rat model.[2]
Experimental Protocols
Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension
The efficacy of TPT-004 was evaluated in the SuHx rat model, a standard preclinical model for severe PAH.[2]
-
Model Induction: Male Sprague Dawley rats are injected with a single dose of the VEGF receptor antagonist, Sugen 5416 (Su5416). Following the injection, the animals are housed in a hypoxic environment (e.g., 10% oxygen) for a period of several weeks (e.g., 3 weeks).
-
Return to Normoxia and Treatment: After the hypoxic period, the rats are returned to normal air conditions (normoxia) and randomly assigned to treatment groups (e.g., vehicle control or TPT-004).
-
Drug Administration: TPT-004 is administered orally on a daily basis for a specified duration (e.g., several weeks).
-
Hemodynamic Assessment: At the end of the treatment period, right heart catheterization is performed to measure hemodynamic parameters such as pulmonary artery pressure and right ventricular systolic pressure.
-
Histopathological Analysis: Lung and heart tissues are collected for histological examination to assess vascular remodeling and right ventricular hypertrophy.
-
Data Analysis: Hemodynamic and histological data are compared between the TPT-004 treated group and the vehicle control group to determine the therapeutic efficacy of the compound.
Caption: Experimental workflow for the Sugen-Hypoxia (SuHx) rat model of PAH.
References
Methodological & Application
Application Notes and Protocols for TP-04 (Lotilaner) in a Preclinical Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-04 is the investigational name for a topical formulation of Lotilaner, a member of the isoxazoline family of compounds.[1] Developed by Tarsus Pharmaceuticals, TP-04 is a gel formulation in clinical development for the treatment of papulopustular and ocular rosacea.[2][3][4] The underlying hypothesis for its use in rosacea is the eradication of Demodex mites, which are thought to be a significant trigger for the inflammatory cascade observed in this skin condition.[3]
Mechanism of Action
The active ingredient of TP-04, Lotilaner, is a well-characterized antiparasitic agent. Its mechanism of action is the selective inhibition of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls).[1][3] This inhibition blocks the transmission of nerve signals in the parasite, leading to paralysis and death of the Demodex mites.[3] It is important to note that this mechanism is specific to the parasite's nervous system, and direct, significant off-target effects on human cellular signaling pathways are not the intended therapeutic action.
Application Notes for In Vitro Studies
While TP-04 is designed for topical application to eliminate Demodex mites, in vitro cell culture experiments can be valuable to understand the downstream effects of mite eradication on the inflammatory response of human skin cells. A standard cell culture protocol to assess a direct signaling pathway of TP-04 in mammalian cells is not its primary application. Instead, a more biologically relevant approach is to establish a co-culture model that mimics the inflammatory environment of rosacea.
This can be achieved by co-culturing human skin cells, such as keratinocytes or fibroblasts, with Demodex mites or their components to induce an inflammatory response. TP-04 can then be introduced to this system to evaluate its efficacy in reducing the mite-induced inflammation. Key applications of such a model include:
-
Evaluating the efficacy of TP-04 in eliminating Demodex mites in an in vitro setting.
-
Quantifying the reduction of pro-inflammatory cytokines (e.g., IL-8, TNF-α, IL-1β) produced by skin cells in response to Demodex mites after treatment with TP-04.
-
Assessing changes in the expression of genes associated with inflammation and immune response in skin cells following TP-04 treatment in the co-culture model.
-
Investigating the potential for TP-04 to modulate the skin barrier function, which can be compromised in rosacea.
Experimental Protocol: In Vitro Demodex-Skin Cell Co-Culture Model
This protocol details a method to assess the anti-inflammatory effects of TP-04 in a human keratinocyte model challenged with Demodex mite components.
1. Materials and Reagents
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
TP-04 (Lotilaner) at desired concentrations (vehicle control should be used)
-
Demodex mite extract (prepared from isolated mites) or purified mite antigens
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
-
ELISA kits for human IL-8 and TNF-α
-
RNA extraction kit and reagents for qRT-PCR
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
2. Cell Culture and Seeding
-
Culture HaCaT cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using a suitable non-enzymatic cell dissociation solution.
-
Seed the HaCaT cells into 96-well plates (for viability and ELISA assays) or 6-well plates (for gene expression analysis) at an appropriate density and allow them to adhere overnight.
3. Treatment
-
Prepare fresh dilutions of TP-04 and the vehicle control in keratinocyte growth medium.
-
Prepare the Demodex mite extract at a predetermined concentration that induces a measurable inflammatory response without causing excessive cell death.
-
Aspirate the old medium from the HaCaT cells and replace it with fresh medium containing the Demodex mite extract.
-
Immediately add the different concentrations of TP-04 or vehicle control to the respective wells.
-
Include control groups: untreated cells, cells treated with vehicle only, cells treated with mite extract only, and cells treated with TP-04 only.
-
Incubate the plates for a predetermined time course (e.g., 24, 48 hours).
4. Endpoint Analysis
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxicity of the treatments.
-
-
ELISA for Cytokine Quantification:
-
Collect the cell culture supernatants from the 96-well plate.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform ELISA for IL-8 and TNF-α according to the manufacturer's protocol.
-
-
qRT-PCR for Gene Expression Analysis:
-
Wash the cells in the 6-well plates with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for target genes (e.g., IL8, TNF, IL1B) and a housekeeping gene for normalization.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of TP-04 on HaCaT Cell Viability in the Presence of Demodex Mite Extract
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Untreated Control | - | 100 |
| Vehicle Control | - | [Value] |
| Demodex Extract | [X] µg/mL | [Value] |
| Demodex Extract + TP-04 | [Y] µM | [Value] |
| Demodex Extract + TP-04 | [Z] µM | [Value] |
| TP-04 | [Y] µM | [Value] |
| TP-04 | [Z] µM | [Value] |
Table 2: Effect of TP-04 on Pro-inflammatory Cytokine Secretion by HaCaT Cells
| Treatment Group | Concentration | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | - | [Value] | [Value] |
| Vehicle Control | - | [Value] | [Value] |
| Demodex Extract | [X] µg/mL | [Value] | [Value] |
| Demodex Extract + TP-04 | [Y] µM | [Value] | [Value] |
| Demodex Extract + TP-04 | [Z] µM | [Value] | [Value] |
Visualizations
Diagram 1: Experimental Workflow for In Vitro Assessment of TP-04
Caption: Workflow for evaluating the anti-inflammatory effects of TP-04 in a cell-based assay.
Diagram 2: Mechanism of Action of TP-04 (Lotilaner)
References
TP-004: Application Notes and Protocols for a Novel MetAP2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TP-004 is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease crucial for the post-translational modification of nascent proteins.[1][2] MetAP2 catalyzes the removal of N-terminal methionine, a critical step for the proper function and stability of numerous proteins.[3][4] Dysregulation of MetAP2 activity has been implicated in various pathological processes, including angiogenesis and cancer cell proliferation, making it a compelling target for therapeutic intervention.[4][5] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in preclinical research settings.
Data Presentation
In Vitro Activity of this compound
| Compound | Target | IC50 | Description |
| This compound | MetAP2 | 6 nM | A potent, selective, and reversible inhibitor.[1][2] |
Preclinical Dosage of Other MetAP2 Inhibitors (for reference)
While specific in vivo dosage and administration data for this compound are not yet publicly available, the following table provides examples of dosages used for other MetAP2 inhibitors in preclinical models. These can serve as a starting point for designing in vivo studies with this compound, though optimal dosages will need to be determined empirically for each model system.
| Compound | Animal Model | Dosage | Administration Route | Therapeutic Area |
| M8891 | Mouse Xenograft | 7-80 mg/kg | Once daily, oral | Advanced Solid Tumors[6] |
| A-357300 | Mouse Xenograft | Not specified | Not specified | Neuroblastoma[7] |
| TNP-470 | Murine Models | Not specified | Not specified | Neuroblastoma[7] |
| ZGN-1258 | Mouse Model | Not specified | Not specified | Obesity[8] |
Mechanism of Action and Signaling Pathway
MetAP2 plays a vital role in protein maturation. By inhibiting MetAP2, this compound prevents the cleavage of N-terminal methionine from a subset of newly synthesized proteins. This can alter their function, stability, or subcellular localization. One of the key downstream effects of MetAP2 inhibition is the suppression of endothelial cell proliferation and, consequently, angiogenesis.[9] This is thought to be mediated, in part, through the regulation of cell cycle proteins and the phosphorylation of signaling molecules like ERK1/2.[8]
Caption: this compound inhibits MetAP2, leading to downstream effects on cell cycle and angiogenesis.
Experimental Protocols
The following are generalized protocols for evaluating the in vitro and in vivo activity of this compound. Specific parameters should be optimized for individual experimental systems.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Methodology:
-
Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in complete medium.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize and photograph the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human fibrosarcoma HT1080 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, which needs to be optimized) or vehicle control to the respective groups. Administration can be oral, intraperitoneal, or intravenous.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of MetAP2. Its potency and reversibility make it a suitable probe for studying the downstream consequences of MetAP2 inhibition in various cellular and in vivo models. The provided protocols offer a framework for researchers to begin their investigations with this compound. As with any experimental compound, appropriate dose-response studies and control experiments are essential for robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Methionine Aminopeptidase-2 Regulates Human Mesothelioma Cell Survival: Role of Bcl-2 Expression and Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 9. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
preparing TP-004 stock solutions and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-004 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Accurate and consistent preparation of this compound stock solutions and subsequent working concentrations is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions and guidelines for their use in cell-based assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate solution preparation and storage.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 111 mM) Ethanol: ≥ 10 mg/mL (≥ 22.2 mM) Water: Insoluble |
| Purity | ≥ 98% (HPLC) |
Preparation of this compound Stock Solutions
High-concentration stock solutions of this compound are prepared for serial dilution to final working concentrations. It is recommended to prepare a primary stock solution in 100% Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for a 10 mM Stock Solution
-
Weighing this compound: Accurately weigh out 4.505 mg of this compound powder using a calibrated analytical balance. To minimize static, use an anti-static weigh boat or dish.
-
Solvent Addition: Add the weighed this compound to a sterile 1.5 mL microcentrifuge tube or an amber vial. Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex at room temperature for 5-10 minutes, or until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
Table of Stock Solution Volumes for a 10 mM Concentration:
| Desired Stock Volume | Mass of this compound to Weigh | Volume of DMSO to Add |
| 100 µL | 0.4505 mg | 100 µL |
| 500 µL | 2.2525 mg | 500 µL |
| 1 mL | 4.505 mg | 1 mL |
| 5 mL | 22.525 mg | 5 mL |
Preparation of Working Concentrations
Working concentrations of this compound for cell-based assays are prepared by serially diluting the high-concentration stock solution in the appropriate cell culture medium.
Important Considerations
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Serial Dilutions: Perform serial dilutions to achieve a range of desired final concentrations. It is recommended to prepare an intermediate dilution from the stock solution before making the final dilutions in the cell culture medium.
Protocol for Preparing Working Concentrations for a 96-well Plate Assay
This protocol describes the preparation of a 2X working solution, which will be diluted 1:1 with the cell suspension in the final assay plate.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.
-
Serial Dilutions (2X Concentration): Perform a serial dilution series from the 100 µM intermediate solution in cell culture medium to create the 2X working concentrations. An example dilution scheme is provided in the table below.
Table of Serial Dilutions for 2X Working Concentrations:
| Final Concentration (1X) | 2X Working Concentration | Volume of Previous Concentration | Volume of Cell Culture Medium |
| 10 µM | 20 µM | 20 µL of 100 µM | 80 µL |
| 5 µM | 10 µM | 50 µL of 20 µM | 50 µL |
| 2.5 µM | 5 µM | 50 µL of 10 µM | 50 µL |
| 1.25 µM | 2.5 µM | 50 µL of 5 µM | 50 µL |
| 0.625 µM | 1.25 µM | 50 µL of 2.5 µM | 50 µL |
| 0 µM (Vehicle) | 0 µM (Vehicle) | - | Add equivalent DMSO % |
-
Plating: Add 50 µL of the 2X working solutions to the appropriate wells of a 96-well plate. Then, add 50 µL of the cell suspension to each well, resulting in the final 1X concentrations.
Experimental Workflow and Signaling Pathway
General Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cultured cells.
Caption: General workflow for a cell-based assay using this compound.
Hypothetical Signaling Pathway Modulated by this compound
This compound is hypothesized to be an inhibitor of the pro-inflammatory TLR4/NF-κB signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound inhibiting the TLR4/NF-κB pathway.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Disclaimer: This document provides general guidelines. Researchers should adapt these protocols as necessary for their specific experimental systems and always adhere to institutional safety policies.
Application Notes: Immunohistochemical Staining of pan-RAF using TP-004 Antibody
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Raf family of serine/threonine-specific protein kinases, including A-Raf, B-Raf, and c-Raf (Raf-1), are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway regulates essential cellular processes such as proliferation, differentiation, and survival.[2] Activating mutations in the BRAF gene, particularly the V600E substitution, are frequently observed in various cancers, including melanoma, colorectal carcinoma, and papillary thyroid carcinoma, leading to constitutive activation of the MAPK pathway.[2][3] Consequently, the RAF proteins are significant targets for cancer diagnosis, prognosis, and therapeutic intervention.[4] Pan-RAF inhibitors, which target multiple RAF isoforms, have been developed to overcome resistance mechanisms associated with single-isoform inhibitors.[5][6][7]
The TP-004 antibody is designed to detect total levels of Raf proteins (A-Raf, B-Raf, and c-Raf) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This antibody can be a valuable tool for researchers studying the expression and localization of Raf proteins in both normal and cancerous tissues, and for assessing the in-situ effects of therapeutic agents targeting the MAPK pathway.
Product Information
| Product Name | This compound pan-RAF Antibody |
| Host Species | Rabbit |
| Isotype | IgG |
| Immunogen | Synthetic peptide corresponding to a conserved region of human Raf proteins. |
| Specificity | Recognizes human, mouse, and rat A-Raf, B-Raf, and c-Raf. |
| Applications | Immunohistochemistry (Paraffin) |
| Storage | Store at 2-8°C. Do not freeze. |
Experimental Protocols
A. Recommended Reagents and Materials
| Reagent | Supplier | Catalog # |
| Xylene | Major Supplier | Histology Grade |
| Ethanol, 100% and 95% | Major Supplier | Histology Grade |
| Deionized Water (dH2O) | - | - |
| 10 mM Sodium Citrate Buffer, pH 6.0 | In-house preparation or commercial | - |
| Wash Buffer (e.g., TBS or PBS with 0.05% Tween 20) | In-house preparation or commercial | - |
| Hydrogen Peroxide, 3% | Major Supplier | - |
| Blocking Solution (e.g., 5% Normal Goat Serum in Wash Buffer) | Major Supplier | - |
| This compound pan-RAF Antibody | - | This compound |
| HRP-conjugated Secondary Antibody (anti-rabbit) | Major Supplier | Validated for IHC |
| DAB Chromogen Kit | Major Supplier | - |
| Hematoxylin Counterstain | Major Supplier | - |
| Mounting Medium | Major Supplier | - |
B. Staining Protocol for Paraffin-Embedded Tissues
This protocol provides a general guideline. Optimal conditions may vary and should be determined by the end-user.
1. Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 5 minutes each.[8] b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in two changes of 95% ethanol for 3 minutes each. d. Rinse slides in dH₂O for 5 minutes.[8]
2. Antigen Retrieval: a. Submerge slides in 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat the solution to a sub-boiling temperature (95-100°C) for 20 minutes in a microwave or water bath.[9] c. Allow slides to cool on the benchtop for 30 minutes.[8] d. Rinse slides in dH₂O.
3. Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide for 15 minutes at room temperature to block endogenous peroxidase activity.[9] b. Wash slides 3 times with wash buffer for 5 minutes each.[9]
4. Blocking: a. Apply blocking solution (e.g., 5% Normal Goat Serum) to each section. b. Incubate for 1 hour at room temperature in a humidified chamber.[9]
5. Primary Antibody Incubation: a. Dilute the this compound pan-RAF antibody in the recommended antibody diluent. b. Gently blot the blocking solution from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.[8]
6. Secondary Antibody Incubation: a. Wash slides 3 times with wash buffer for 5 minutes each. b. Apply the HRP-conjugated secondary antibody. c. Incubate for 1 hour at room temperature.
7. Detection: a. Wash slides 3 times with wash buffer for 5 minutes each. b. Prepare and apply the DAB chromogen solution according to the manufacturer's instructions. c. Incubate until the desired brown color intensity is reached (typically 1-10 minutes). d. Rinse slides with dH₂O.
8. Counterstaining: a. Immerse slides in hematoxylin for 30 seconds to 1 minute.[9] b. Rinse gently with running tap water for 3-5 minutes. c. Differentiate in 1% acid alcohol with a quick dip, if necessary. d. "Blue" the sections in running tap water.
9. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol (95% and 100%). b. Clear in xylene. c. Coverslip with a permanent mounting medium.
Data Presentation
Recommended Antibody Dilutions and Incubation Times
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:100 - 1:500 | Optimal dilution should be determined by the user. |
| Primary Antibody Incubation | Overnight at 4°C | Shorter incubations (e.g., 1-2 hours at RT) may also be effective. |
| Antigen Retrieval | Sodium Citrate Buffer (pH 6.0), 20 min at 95-100°C | Heat-induced epitope retrieval is recommended. |
| Detection System | HRP/DAB | Other detection systems can be used. |
Visualization of Pathways and Workflows
References
- 1. c-Raf Antibody | Cell Signaling Technology [cellsignal.com]
- 2. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 3. Immunohistochemical detection of the BRAF V600E mutant protein in colorectal neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomeme.ca [genomeme.ca]
- 5. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF inhibitor re-challenge therapy in BRAF-aberrant pan-cancers: the RE-RAFFLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. content.protocols.io [content.protocols.io]
Application Notes and Protocols for TP-004 in Flow Cytometry
Note on Compound Identification: The designation "TP-004" is associated with multiple investigational compounds. This document provides detailed application notes for two distinct therapeutic agents:
-
This compound (PRX004 or Coramitug): An antibody-based therapeutic targeting misfolded transthyretin (misTTR) for the treatment of ATTR amyloidosis. Its mechanism involves promoting the clearance of amyloid fibrils via antibody-mediated phagocytosis.[1][2][3][4][5][6][7]
-
TPT-004: A small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. It is under investigation for conditions like pulmonary arterial hypertension and certain cancers.[8][9][10][11][12]
Part 1: this compound (PRX004/Coramitug) - Antibody-Mediated Phagocytosis
Application Note 1: Quantifying Antibody-Dependent Cellular Phagocytosis (ADCP) Mediated by this compound
This application note describes the use of flow cytometry to measure the ability of this compound to opsonize its target (misfolded TTR aggregates) and induce phagocytosis by effector cells like macrophages.
Background: this compound (PRX004/Coramitug) is designed to bind to pathological aggregates of transthyretin.[1][5] The Fc region of the antibody is then recognized by Fcγ receptors on phagocytic cells, such as macrophages, triggering the engulfment and clearance of the amyloid material.[1][5][13][14] Flow cytometry offers a robust and quantitative method to measure this process, known as Antibody-Dependent Cellular Phagocytosis (ADCP).[14][15][16]
Principle: The assay involves labeling the target (amyloid aggregates or cells expressing the target) with a fluorescent dye and co-incubating them with effector cells (e.g., a macrophage cell line or primary monocytes) in the presence of this compound. The internalization of the fluorescent target by the effector cells is then quantified by flow cytometry. A common method uses a pH-sensitive dye that fluoresces brightly only when inside the acidic environment of a phagosome, which helps distinguish between simple binding and actual internalization.[13][14]
Experimental Workflow Diagram
Caption: Workflow for the this compound mediated ADCP assay using flow cytometry.
Protocol: this compound ADCP Assay
Materials:
-
Target: Fluorescently labeled misfolded TTR aggregates or a cell line expressing the target epitope.
-
Effector Cells: THP-1 cell line (differentiated into macrophages), or primary human monocytes.
-
This compound (PRX004/Coramitug) and Isotype Control Antibody.
-
pH-sensitive dye (e.g., pHrodo™ Red or Green) or a stable fluorescent dye (e.g., CFSE).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
FACS Buffer (PBS with 2% FBS, 1 mM EDTA).
-
Fluorochrome-conjugated antibodies against effector cell markers (e.g., Anti-CD14, Anti-CD11b).
-
96-well U-bottom plates.
Methodology:
-
Effector Cell Preparation:
-
If using THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (Phorbol 12-myristate 13-acetate) at 50-100 ng/mL for 24-48 hours.
-
Harvest, wash, and resuspend effector cells in culture medium at a concentration of 2 x 10^6 cells/mL.
-
-
Target Preparation:
-
Label target aggregates or cells with a fluorescent dye according to the manufacturer's protocol.
-
Wash thoroughly to remove excess dye.
-
Resuspend the labeled target in culture medium at a concentration of 1 x 10^7 particles or cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the isotype control antibody in culture medium in a 96-well plate.
-
Add 50 µL of the labeled target suspension to each well.
-
Incubate for 30 minutes at 37°C to allow opsonization (antibody binding to the target).
-
-
Phagocytosis:
-
Add 50 µL of the effector cell suspension to each well (achieving an effector-to-target ratio of approximately 1:5 or as optimized).
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell contact.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator. A parallel plate can be incubated at 4°C as a negative control, as phagocytosis is an active process.
-
-
Staining and Flow Cytometry:
-
Stop the phagocytosis by placing the plate on ice.
-
Add a fluorochrome-conjugated antibody against an effector cell surface marker (e.g., CD14) to distinguish effector cells from non-engulfed target cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the effector cell population based on forward and side scatter, and positive staining for the effector cell marker (e.g., CD14+).
-
Within the effector cell gate, quantify the percentage of cells that are positive for the target's fluorescent label.
-
The median fluorescence intensity (MFI) of the target's dye within the effector cell population can also be used as a measure of the extent of phagocytosis.
Data Presentation
Table 1: Example Quantitative Results from a this compound ADCP Assay
| Antibody Concentration (µg/mL) | % Phagocytosis (Target+ Effector Cells) | MFI of Target Dye in Effector Cells |
| This compound: 10 | 65.2% | 15,200 |
| This compound: 1 | 48.5% | 9,800 |
| This compound: 0.1 | 22.1% | 4,100 |
| Isotype Control: 10 | 5.3% | 850 |
| No Antibody | 4.8% | 800 |
Part 2: TPT-004 - Tryptophan Hydroxylase (TPH) Inhibition
Application Note 2: Measuring Intracellular Serotonin Levels to Assess TPT-004 Activity
This application note describes a flow cytometry-based method to quantify the inhibition of serotonin synthesis by TPT-004 through intracellular staining.
Background: TPT-004 is a potent inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the rate-limiting step in serotonin synthesis.[8][9][11][17] A direct measure of TPT-004's cellular activity is the reduction of intracellular serotonin levels. Flow cytometry allows for the rapid, single-cell quantification of intracellular serotonin in relevant cell types, such as platelets or serotonergic cell lines (e.g., BON cells), after treatment with the inhibitor.[18][19]
Principle: Cells are treated with various concentrations of TPT-004. Following treatment, the cells are fixed to preserve their structure and then permeabilized to allow an anti-serotonin antibody to enter the cell and bind to its target.[20] The amount of bound antibody, detected by a fluorescent secondary antibody or a directly conjugated primary, is proportional to the intracellular serotonin content and is measured by flow cytometry.
Signaling Pathway Diagram
Caption: TPT-004 inhibits TPH1, blocking serotonin synthesis.
Protocol: Intracellular Serotonin Staining
Materials:
-
Cells capable of serotonin synthesis (e.g., human platelets isolated from whole blood, BON cell line).
-
TPT-004 compound and vehicle control (e.g., DMSO).
-
Cell culture medium or appropriate buffer for platelets.
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization/Wash Buffer (e.g., PBS with 0.1% saponin and 1% BSA).
-
Primary Antibody: Rabbit anti-Serotonin antibody.
-
Secondary Antibody: Fluorochrome-conjugated Goat anti-Rabbit IgG.
-
(Optional) Fluorochrome-conjugated antibody for cell identification (e.g., Anti-CD41 for platelets).
-
FACS Tubes.
Methodology:
-
Cell Treatment:
-
Plate cells in a 96-well plate or tubes.
-
Treat cells with a dose range of TPT-004 (e.g., 0.1 µM to 10 µM) and a vehicle control for a predetermined time (e.g., 24-72 hours, as TPT-004's effect is on synthesis).[9]
-
-
Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Wash twice with Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the primary anti-serotonin antibody at its optimal dilution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Final Wash and Acquisition:
-
Wash the cells twice more with Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS Buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel.
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Determine the Median Fluorescence Intensity (MFI) for serotonin staining in each treatment group.
-
Calculate the percentage reduction in serotonin MFI relative to the vehicle-treated control.
-
Plot the dose-response curve to determine the IC50 of TPT-004.
Data Presentation
Table 2: Example Quantitative Data for TPT-004 Inhibition of Serotonin Synthesis
| TPT-004 Concentration (µM) | Serotonin MFI | % Inhibition of Serotonin Synthesis |
| 0 (Vehicle) | 25,600 | 0% |
| 0.1 | 21,500 | 16.0% |
| 0.5 | 14,800 | 42.2% |
| 1.0 | 12,100 | 52.7% |
| 5.0 | 6,400 | 75.0% |
| 10.0 | 4,200 | 83.6% |
References
- 1. ATTR Amyloidosis [prothena.com]
- 2. Prothena Highlights Phase 2 Data for Coramitug (Formerly PRX004) Published in Circulation, Official Journal of AHA | Prothena Corporation plc [ir.prothena.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
- 6. Prothena Announces that Novo Nordisk Will Advance Coramitug (Formerly PRX004) into Phase 3 Development for ATTR Amyloidosis with Cardiomyopathy | Nasdaq [nasdaq.com]
- 7. PRX004 in variant amyloid transthyretin (ATTRv) amyloidosis: results of a phase 1, open-label, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TPT-004 | TPH inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TPT-004, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 11. TRYPTO Therapeutics Develops a Novel Class of Tryptophan Hydroxylase-1 Inhibitors to Address Unmet Medical Needs in Serotonin-Dependent Diseases - TO H5*: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 12. TPT-004, a Next-Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 14. Method for Measurement of Antibody-Dependent Cellular Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry detection of serotonin content and release in resting and activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
Application Notes and Protocols for TP-004 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-004 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in the post-translational modification of proteins.[1][2] MetAP2 removes the N-terminal methionine from nascent polypeptides, a critical step for the proper function of numerous proteins involved in cell growth and proliferation. Inhibition of MetAP2 has been identified as a promising therapeutic strategy in oncology and other diseases characterized by excessive cell proliferation. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel MetAP2 inhibitors.
Mechanism of Action and Signaling Pathway
MetAP2 is a key enzyme in protein maturation. Its inhibition by compounds like this compound can disrupt the function of newly synthesized proteins, leading to cell cycle arrest and inhibition of proliferation. The signaling pathways affected by MetAP2 inhibition include the eukaryotic initiation factor 2 alpha (eIF2α) and the Extracellular signal-regulated kinase (ERK) pathways, both of which are central to cell survival and growth.[3][4]
Figure 1: METAP2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative metrics for this compound and provide representative data for a typical high-throughput screening campaign targeting METAP2.
Table 1: Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | METAP2 | 6 | Biochemical | [1] |
Table 2: Representative HTS Performance Data for a METAP2 Biochemical Assay
| Parameter | Value | Description |
| Assay Format | 384-well plate | Miniaturized format for high-throughput. |
| Z'-Factor | 0.75 | Indicates excellent assay quality and separation between positive and negative controls. |
| Signal-to-Background | > 10 | A high ratio indicates a robust assay signal. |
| Hit Rate | < 1% | The percentage of compounds identified as active in the primary screen. |
Experimental Protocols
Two primary types of assays are recommended for high-throughput screening of METAP2 inhibitors: a biochemical assay using the purified enzyme and a cell-based assay to assess activity in a more physiological context.
Biochemical HTS Assay for METAP2 Inhibition
This protocol describes a fluorescence-based assay to measure the enzymatic activity of METAP2.
Figure 2: Workflow for a Biochemical HTS Assay.
Materials:
-
Recombinant human METAP2
-
Fluorescent substrate (e.g., Met-Gly-Pro-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 0.1 mM CoCl₂ or MnCl₂. Note: The choice of divalent cation can influence inhibitor potency.[5]
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds and controls (this compound and DMSO) into the 384-well assay plates.
-
Enzyme Addition: Add 5 µL of METAP2 solution (final concentration of 1-5 nM in assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Addition: Add 5 µL of the fluorescent substrate solution (final concentration at or below the Km) to initiate the enzymatic reaction.
-
Kinetic Read: Immediately place the plate in a plate reader and measure the fluorescence intensity every 1-2 minutes for 15-30 minutes.
-
Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls. Calculate the Z'-factor to assess assay quality.
Cell-Based HTS Assay for METAP2 Inhibition
This protocol outlines a cell proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs), which are known to be sensitive to METAP2 inhibition.
Figure 3: Workflow for a Cell-Based HTS Assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
384-well, clear-bottom, tissue culture-treated plates
-
Plate reader with absorbance or luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed HUVECs into 384-well plates at a density of 500-1000 cells per well in 40 µL of growth medium.
-
Cell Attachment: Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Add 10 µL of diluted test compounds and controls to the wells. The final concentration of DMSO should be kept below 0.5%.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours for MTS).
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound relative to the controls. Determine the Z'-factor for the assay.
Conclusion
This compound is a valuable tool for studying the function of METAP2 and for use as a positive control in high-throughput screening campaigns aimed at discovering novel inhibitors of this enzyme. The provided biochemical and cell-based assay protocols offer robust and reliable methods for screening large compound libraries. Careful assay optimization and validation, including the determination of the Z'-factor, are crucial for the success of any HTS campaign.
References
Troubleshooting & Optimization
troubleshooting TP-004 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-004.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), with an IC₅₀ of 6 nM.[1][2] MetAP2 is a metalloproteinase that plays a key role in angiogenesis, the formation of new blood vessels. By inhibiting MetAP2, this compound can suppress angiogenesis, which is a critical process in tumor growth and other diseases.[3][4][5]
Q2: What are the recommended solvents for dissolving this compound?
This compound has the highest solubility in Dimethyl Sulfoxide (DMSO). It is also sparingly soluble in methanol and slightly soluble in acetonitrile. For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q3: this compound is described as hygroscopic. What does this mean and how should I handle it?
Hygroscopic means that this compound readily absorbs moisture from the atmosphere.[6] This can lead to the solid material clumping together, which can make accurate weighing difficult and may impact its solubility. To ensure the integrity of the compound, it is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator. When preparing solutions, minimize the compound's exposure to air by weighing it quickly and promptly sealing the container.
Q4: I am having trouble dissolving this compound in DMSO, even though it is the recommended solvent. What could be the issue?
Difficulty dissolving this compound in DMSO can arise from a few factors:
-
Moisture Contamination: As this compound is hygroscopic, it may have absorbed moisture, which can affect its solubility. Additionally, DMSO itself is hygroscopic and can absorb water from the air. Using old or previously opened DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened, anhydrous DMSO.
-
Insufficient Agitation: Simply adding the solvent may not be enough. Physical agitation is necessary to fully dissolve the compound.
-
Temperature: Gentle warming can sometimes aid dissolution, but care must be taken to not degrade the compound.
For optimal dissolution, the use of ultrasonication is recommended.
Troubleshooting Guide
Issue: Precipitate forms when diluting the this compound DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Problem: this compound has very low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of solution.
-
Solution 1: Lower the Final Concentration: The final concentration of this compound in your aqueous working solution may be too high. Try lowering the final concentration to a level that is soluble in the final solvent mixture.
-
Solution 2: Increase the Percentage of Organic Solvent: If your experimental system allows, you can try to increase the final percentage of DMSO in your working solution. However, be mindful that high concentrations of DMSO can have effects on cells. It is important to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Solution 3: Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent can help to maintain the solubility of the compound in an aqueous medium. The suitability of these additives must be determined for your specific experimental setup.
Issue: Inconsistent experimental results using this compound.
-
Problem: Inconsistency can stem from inaccurate stock solution concentration or degradation of the compound.
-
Solution 1: Proper Stock Solution Preparation: Due to its hygroscopic nature, it is critical to handle solid this compound in a low-humidity environment (e.g., a glove box) if possible. If not, work quickly to minimize exposure to air. Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Solution 2: Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound and introduce moisture, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. A datasheet for a similar compound, Tpn-004 (the negative control for this compound), suggests that in DMSO it is stable for 2 weeks at 4°C and for 6 months at -80°C.[7]
-
Solution 3: Verify Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid material.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility Range | Notes |
| DMSO | 250 mg/mL | Recommended for stock solutions. Use of ultrasonication is advised. |
| Methanol | 1-10 mg/mL (Sparingly soluble) | [6] |
| Acetonitrile | 0.1-1 mg/mL (Slightly soluble) | [6] |
| Water | Insoluble (predicted) | Not recommended as a primary solvent. |
| PBS | Insoluble (predicted) | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (Formula Weight: 363.3 g/mol )[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Before starting, allow the vial of this compound to come to room temperature before opening to minimize moisture condensation.
-
Weighing: In a low-humidity environment if possible, accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.63 mg of this compound. Calculation: 10 mmol/L * 1 L/1000 mL * 363.3 g/mol * 1000 mg/g = 3.63 mg/mL
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Workflow for the preparation and troubleshooting of this compound solutions.
Caption: The inhibitory effect of this compound on the MetAP2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Tpn-004 Datasheet DC Chemicals [dcchemicals.com]
how to reduce TP-004 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use TP-004 in their experiments while minimizing and controlling for off-target effects.
Understanding this compound
Recent research highlights two distinct compounds referred to as "this compound":
-
This compound (MetAP2 Inhibitor): A potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2) with an IC50 of 6 nM.[1] MetAP2 is a metalloprotease that plays a crucial role in protein maturation and angiogenesis.
-
TPT-004 (TPH Inhibitor): A highly potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. It inhibits both TPH1 and TPH2 isoforms.[2][3]
This guide will address strategies to mitigate off-target effects for both compounds, with a focus on general principles applicable to small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions of a drug or compound with proteins other than the intended target. These interactions can lead to misleading experimental results, confounding data interpretation, and potential toxicity. For small molecule inhibitors, which often target conserved binding pockets, off-target binding can be a significant issue.
Q2: How can I minimize off-target effects of this compound in my experiments?
Minimizing off-target effects begins with careful experimental design. Key strategies include:
-
Dose-Response Experiments: Use the lowest concentration of the inhibitor that elicits the desired on-target effect. A full dose-response curve will help identify the optimal concentration range.
-
Use of Controls: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a structurally similar but inactive analog of the inhibitor if available.
-
Orthogonal Approaches: Validate findings using non-pharmacological methods, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the target protein.
-
Use of Structurally Unrelated Inhibitors: Confirm phenotypes by using a second, structurally distinct inhibitor of the same target. If both compounds produce the same effect, it is more likely to be an on-target effect.
Q3: What are the known off-target profiles for this compound (MetAP2i) and TPT-004 (TPHi)?
-
TPT-004 (TPH Inhibitor): This compound has undergone selectivity profiling against a panel of 97 different targets and showed minimal off-target interactions, indicating high specificity for the TPH isoforms.
Q4: How can I experimentally validate that the observed effects of this compound are on-target?
Several experimental approaches can be used to confirm on-target activity:
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of the inhibitor to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Rescue Experiments: If the inhibitor's effect is on-target, it should be reversible by overexpressing a resistant mutant of the target protein that the inhibitor cannot bind to.
-
Biochemical Assays: Directly measure the activity of the target enzyme (MetAP2 or TPH) in the presence and absence of the inhibitor in cell lysates or with purified protein.
-
Downstream Pathway Analysis: Assess the phosphorylation status or expression levels of known downstream effectors of the target protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent inhibitor concentration. Cell passage number and confluency. For MetAP2 inhibitors, variability in divalent cation concentration in assay buffers. | Prepare fresh dilutions of the inhibitor for each experiment. Maintain consistent cell culture conditions. For biochemical assays with MetAP2 inhibitors, ensure consistent and appropriate concentrations of either Co2+ or Mn2+ and be aware that inhibitor potency can be affected by the choice of cation.[4] |
| Observed phenotype does not match genetic knockdown of the target | The phenotype may be due to an off-target effect of the inhibitor. The inhibitor may have effects that are independent of its enzymatic inhibition (e.g., disrupting protein-protein interactions). Incomplete knockdown with RNAi/CRISPR. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cells. Use a structurally distinct inhibitor for the same target to see if it recapitulates the phenotype. Validate knockdown efficiency at the protein level. |
| No effect observed at expected concentrations | Poor cell permeability of the compound. Rapid metabolism of the inhibitor by the cells. Incorrect assay conditions. | Use a cell-based target engagement assay like CETSA to confirm the compound is reaching its target. Increase the concentration or incubation time, but be mindful of potential off-target effects at higher concentrations. Optimize assay conditions (e.g., pH, co-factors, substrate concentration). |
| Toxicity or unexpected cell death | Off-target effects. High concentration of the inhibitor or vehicle (e.g., DMSO). | Perform a dose-response curve to determine the toxic concentration. Lower the concentration of the inhibitor. Ensure the final concentration of the vehicle is not toxic to the cells. |
Quantitative Data Summary
Table 1: Inhibitory Activity of TPT-004
| Target | IC50 | Assay Conditions | Reference |
| TPH1 | 77 nM | Biochemical Assay | [2] |
| TPH2 | 16 nM | Biochemical Assay | [2] |
| Serotonin Levels (BON cells) | 952 nM | Cellular Assay | [2] |
Table 2: Inhibitory Activity of this compound (MetAP2 Inhibitor)
| Target | IC50 | Assay Conditions | Reference |
| MetAP2 | 6 nM | Biochemical Assay | [1] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a powerful method to verify that a compound binds to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) and incubate under normal culture conditions to allow for compound entry and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis: After heating, lyse the cells to release their protein content.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (MetAP2 or TPH) remaining in the supernatant by Western blotting or ELISA.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of an engaging compound, more target protein will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This results in a "shift" in the melting curve.
Whole-Cell Lysate Enzyme Activity Assay
This protocol allows for the direct measurement of target inhibition in a more physiological context than a purified enzyme assay.
Methodology for MetAP2 Activity:
-
Cell Lysis: Treat cells with this compound or vehicle. Lyse the cells in a buffer that preserves enzyme activity. It is crucial to maintain consistent concentrations of divalent cations like CoCl2 in the lysis and assay buffer.[5]
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Enzymatic Reaction: Add a fluorogenic MetAP2 substrate (e.g., Met-Gly-Pro-AMC) to the lysates.[5]
-
Signal Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the MetAP2 activity.
-
Analysis: Compare the enzyme activity in this compound-treated lysates to the vehicle-treated control to determine the extent of inhibition.
Methodology for TPH Activity:
-
Cell Lysis: Treat cells (preferably a serotonergic cell line like BON cells) with TPT-004 or vehicle. Lyse the cells.
-
Protein Quantification: Normalize lysates by total protein concentration.
-
Enzymatic Reaction: Incubate the lysates with L-tryptophan and necessary co-factors.
-
Detection of 5-HTP or Serotonin: Measure the product of the TPH-catalyzed reaction, 5-hydroxytryptophan (5-HTP), or the final product, serotonin, using an ELISA kit or HPLC.
-
Analysis: Compare the amount of product generated in TPT-004-treated versus vehicle-treated lysates.
Visualizations
Caption: Workflow for validating on-target effects and characterizing off-target effects of this compound.
Caption: Simplified signaling pathways for TPH and MetAP2 showing the points of inhibition by TPT-004 and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TPT-004, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 3. TPT-004, a Next-Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TP-004 Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with TP-004 in aqueous solutions. Due to its inherent instability, proper handling and formulation are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating or showing reduced activity over time?
A1: this compound, much like other hydrophobic compounds such as Triptolide (TP), exhibits poor solubility and stability in aqueous environments.[1] The observed precipitation or loss of activity is likely due to degradation pathways such as hydrolysis or aggregation. It is crucial to use freshly prepared solutions or employ stabilization strategies for storage. For short-term storage, DMSO can be used, with recommendations of 2 weeks at 4°C or 6 months at -80°C.[2]
Q2: What are the primary degradation pathways for compounds like this compound in aqueous solutions?
A2: While specific data on this compound is limited, similar compounds are susceptible to degradation through hydrolysis, oxidation, and photodegradation.[3][4] The presence of water can facilitate the breakdown of ester or other labile functional groups within the molecule. Exposure to light and oxygen can also lead to the formation of degradation products.
Q3: Can pH adjustment improve the stability of this compound solutions?
A3: Yes, pH can significantly influence the stability of small molecules in aqueous solutions. For many compounds, maintaining a pH between 6.8 and 7.4 can enhance stability by minimizing hydrolysis.[5] However, the optimal pH for this compound should be determined empirically. It is recommended to perform a pH stability profile study to identify the pH at which the compound is most stable.
Q4: What are some recommended methods to improve the solubility and stability of this compound?
A4: Several formulation strategies can be employed to enhance the aqueous solubility and stability of hydrophobic compounds like this compound. These include the use of co-solvents (e.g., DMSO, ethanol), surfactants, and encapsulating agents like cyclodextrins or nanoparticles.[6][7] Formulations such as micelles and nanocrystals have shown promise in improving the bioavailability and stability of poorly soluble drugs.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.[2][8]- Use a formulation strategy such as encapsulation in micelles or nanoparticles to improve solubility.[1]- Incorporate co-solvents or solubilizing excipients into the aqueous buffer.[6] |
| Loss of biological activity in cell-based assays | Degradation of this compound in the culture medium. | - Prepare fresh this compound solutions immediately before each experiment.- Minimize the exposure of the compound to the aqueous medium before adding it to the cells.- Consider using a stabilized formulation of this compound.[1] |
| Inconsistent results between experiments | Variability in this compound solution preparation and handling. | - Standardize the protocol for solution preparation, including solvent, concentration, and storage conditions.- Perform quality control on each new batch of this compound solution to confirm its concentration and purity. |
| Evidence of degradation products in analysis (e.g., HPLC, LC-MS) | Chemical instability of this compound under the experimental conditions. | - Adjust the pH of the aqueous solution to a range where this compound is more stable.[5]- Protect the solution from light and oxygen by using amber vials and de-gassed buffers.- Investigate the use of antioxidants or other stabilizing agents.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Formulation using Micelles
This protocol describes a general method for encapsulating this compound in polymeric micelles to improve its aqueous solubility and stability.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-ADH)
-
Organic solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO appropriate for the polymer)
-
Stir plate and magnetic stir bar
Methodology:
-
Dissolve this compound and the amphiphilic block copolymer in the organic solvent.
-
Slowly add the organic solution to a vigorously stirring aqueous buffer (e.g., PBS). The volume ratio of the organic to the aqueous phase should be optimized.
-
Continue stirring for several hours to allow for the self-assembly of micelles and the evaporation of the organic solvent.
-
Transfer the resulting micellar solution to a dialysis bag.
-
Dialyze against a large volume of PBS for 24-48 hours, with several buffer changes, to remove any remaining organic solvent and non-encapsulated this compound.
-
Collect the dialyzed solution containing the this compound-loaded micelles.
-
Characterize the formulation for particle size, drug loading, and encapsulation efficiency.
Protocol 2: Assessing the pH Stability of this compound
This protocol outlines a method to determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., DMSO)
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC or LC-MS system for quantifying this compound
Methodology:
-
Dilute the this compound stock solution into each of the different pH buffers to a final concentration suitable for analysis.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Incubate the remaining solutions at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH solution.
-
Analyze the concentration of the remaining intact this compound in each aliquot.
-
Plot the percentage of this compound remaining versus time for each pH value.
-
Determine the degradation rate constant at each pH to identify the pH at which this compound exhibits the highest stability.
Visualizations
Caption: Workflow for addressing this compound instability.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tpn-004 Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. The photodegradation processes and mechanisms of polyvinyl chloride and polyethylene terephthalate microplastic in aquatic environments: Important role of clay minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. US5380456A - Stabilization of aqueous persalt solutions - Google Patents [patents.google.com]
Technical Support Center: TP-004 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental design using TP-004, a potent and selective inhibitor of Methionine aminopeptidase-2 (METAP2).[1][2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Methionine aminopeptidase-2 (METAP2).[1][3][4][5] Its primary mechanism of action is the potent and selective inhibition of the METAP2 enzyme, which is involved in the post-translational modification of proteins.[1][6][7]
Q2: What is the solubility of this compound and in which solvents can it be dissolved?
A2: The solubility of this compound can be a critical factor in experimental design. It is important to consult the manufacturer's datasheet for specific solubility information. Generally, small molecule inhibitors like this compound are soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1]
Q3: Are there known off-target effects of this compound?
A3: While this compound is described as a selective METAP2 inhibitor, all small molecule inhibitors have the potential for off-target effects.[1] It is crucial to include appropriate controls in your experiments to account for any potential off-target activities. This can include using a structurally related but inactive compound as a negative control, or testing the effects of this compound in a METAP2-knockout or knockdown model.
Q4: How can I confirm that this compound is active in my experimental system?
A4: To confirm the activity of this compound, you should perform a dose-response experiment and measure a downstream biomarker of METAP2 inhibition. This could include assessing the proliferation of endothelial cells or measuring the levels of specific proteins known to be processed by METAP2.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding to cell culture media. Avoid precipitation by not exceeding the recommended final solvent concentration. |
| Compound Inactivity | Verify the integrity and activity of your this compound stock. If possible, test it in a well-established positive control assay. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. IC50 values can vary between cell types. |
| Cell Line Insensitivity | Confirm that your cell line expresses METAP2 at a sufficient level. Consider using a different cell line known to be sensitive to METAP2 inhibition. |
| Assay Interference | The assay readout (e.g., fluorescence, luminescence) may be affected by this compound or the solvent. Run appropriate vehicle and compound-only controls to check for interference. |
Problem 2: High Background or Off-Target Effects Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. |
| Non-Specific Binding | Include a negative control compound (structurally similar but inactive) to differentiate between METAP2-specific and non-specific effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control to assess solvent effects. |
| METAP2-Independent Effects | Utilize a METAP2 knockout or siRNA knockdown cell line to confirm that the observed effects are dependent on the presence of the target enzyme. |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based Assay with this compound
This protocol outlines a general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for a cell-based viability assay using this compound.
Signaling Pathways
METAP2 Signaling and Inhibition by this compound
The following diagram illustrates the role of METAP2 in protein maturation and how this compound interferes with this process.
Caption: Inhibition of METAP2 by this compound disrupts protein maturation.
References
- 1. This compound | 1454299-21-8 | Aminopeptidase | MOLNOVA [molnova.com]
- 2. This compound|TP004 [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aminopeptidase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Technical Support Center: Improving the In Vivo Bioavailability of TP-004
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of TP-004, a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). Given the limited publicly available data on the physicochemical properties of this compound, this guide focuses on strategies for poorly soluble compounds, a common characteristic of kinase inhibitors and indazole derivatives.
FAQs: Understanding and Addressing Bioavailability Challenges with this compound
Q1: What is this compound and why is bioavailability a concern?
A1: this compound is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and tumor growth. Its chemical structure, containing an indazole moiety, and its solubility in organic solvents like DMSO, acetonitrile, and methanol suggest it may have low aqueous solubility. For orally administered drugs, poor aqueous solubility is a primary reason for low and variable bioavailability, which can hinder preclinical development and clinical efficacy.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆F₃N₅O | Vendor Data |
| Molecular Weight | 363.34 g/mol | Vendor Data |
| Solubility | DMSO: 10 mMAcetonitrile: Slightly soluble (0.1-1 mg/mL)Methanol: Sparingly soluble (1-10 mg/mL) | Vendor Data |
| Predicted LogP | 3.5 - 4.5 (High Lipophilicity) | In silico prediction |
| Predicted BCS Class | Class II (Low Solubility, High Permeability) | In silico prediction |
Q2: My in vivo study with this compound shows low and inconsistent plasma concentrations. What are the likely causes?
A2: Low and variable oral bioavailability of a poorly soluble compound like this compound is often multifactorial:
-
Dissolution Rate-Limited Absorption: The drug's low aqueous solubility may prevent it from dissolving quickly enough in the gastrointestinal (GI) tract to be fully absorbed.
-
High First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
-
Food Effects: The presence or absence of food can significantly alter the GI environment (pH, bile salts), leading to variable absorption.[1][2][3][4][5] For poorly soluble drugs, administration with a high-fat meal can sometimes increase bioavailability by enhancing solubilization through bile salt micelle formation.[1][5]
Q3: What are the initial formulation strategies I should consider to improve this compound's bioavailability?
A3: For a Biopharmaceutics Classification System (BCS) Class II compound like this compound is predicted to be, the primary goal is to enhance its solubility and dissolution rate.[6][7][8][9] Here are some recommended starting points:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can significantly improve its dissolution rate.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can dramatically increase its aqueous solubility and dissolution.[8][11] Common polymers for ASDs include HPMC, PVP, and Eudragit®.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a promising option for BCS Class II compounds.[10][12]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[8][9]
Formulation Strategy Comparison for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution | Simple, widely applicable | May not be sufficient for very low solubility; potential for particle aggregation |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, more soluble amorphous state | Significant solubility enhancement; can be tailored with different polymers | Potential for recrystallization during storage; requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion) |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which can form micelles or emulsions in the GI tract | Can significantly improve absorption and bypass first-pass metabolism via lymphatic uptake | Can be complex to formulate and manufacture; potential for drug precipitation upon dilution in the GI tract |
| Cyclodextrin Complexation | Forms a host-guest complex where the hydrophobic drug is encapsulated by the hydrophilic cyclodextrin | Improves solubility and dissolution; can also enhance stability | Limited drug loading capacity; may not be suitable for all drug structures |
Troubleshooting Guide: In Vivo Experiments
This section provides guidance on common issues encountered during in vivo bioavailability studies of this compound.
Issue 1: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Dosing Formulation | Ensure the dosing formulation is a homogenous suspension or solution. For suspensions, vortex thoroughly before each animal is dosed. Consider using a vehicle with a suspending agent (e.g., 0.5% methylcellulose). |
| Variable Food Intake | Standardize the fasting period before dosing (typically overnight with free access to water). If a food effect is suspected, conduct a separate study in fed animals to characterize it. |
| Differences in GI Physiology | While some inter-animal variability is expected, significant outliers may indicate issues with the dosing procedure or underlying health differences in the animals. |
| Coprophagy (in rodents) | Housing animals in cages that minimize coprophagy can reduce variability from reabsorption of excreted drug. |
Issue 2: No detectable or very low plasma concentrations of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Poor Aqueous Solubility | This is the most likely cause. Re-evaluate the formulation strategy. If a simple suspension was used, consider one of the enhancement techniques described in the FAQs (e.g., ASD, SEDDS). |
| Extensive First-Pass Metabolism | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the extent of metabolism. If metabolism is high, a higher dose may be needed, or a different route of administration (e.g., intravenous) could be used to determine absolute bioavailability. |
| Analytical Method Insensitivity | Ensure the LC-MS/MS method is sufficiently sensitive to detect the expected low concentrations of this compound in plasma. The lower limit of quantification (LLOQ) should be appropriate for the anticipated plasma levels. |
| Improper Dosing Technique | Verify the oral gavage technique to ensure the full dose is being administered to the stomach and not lost in the esophagus or trachea. |
Experimental Protocols & Workflows
MetAP2 Signaling Pathway
This compound inhibits MetAP2, which plays a crucial role in the post-translational modification of nascent proteins by cleaving the N-terminal methionine. This process is essential for the proper function of many proteins involved in cell proliferation and angiogenesis. Inhibition of MetAP2 can lead to cell cycle arrest and apoptosis.
Caption: MetAP2 pathway and inhibition by this compound.
Experimental Workflow: In Vivo Bioavailability Study in Rats
This workflow outlines the key steps for assessing the oral bioavailability of a novel formulation of this compound in rats.
Caption: Workflow for an in vivo bioavailability study.
Detailed Protocol: Oral Gavage in Rats
-
Animal Preparation: Fast rats overnight (approximately 12-16 hours) before dosing, ensuring free access to water.
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the this compound formulation to be administered.
-
Formulation Preparation: Ensure the dosing formulation is a homogenous suspension or solution. If it is a suspension, vortex thoroughly before drawing up the dose for each animal.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically with the esophagus.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle; the rat should swallow it.
-
Dose Administration: Slowly administer the formulation.
-
Post-Dose Observation: After dosing, monitor the animal for any signs of distress. Return the animal to its cage and provide access to food a few hours post-dosing.
Experimental Workflow: Plasma Sample Analysis by LC-MS/MS
This workflow details the steps for quantifying this compound concentrations in plasma samples obtained from the in vivo study.
Caption: Workflow for LC-MS/MS analysis of plasma.
Detailed Protocol: Plasma Sample Preparation for LC-MS/MS
-
Sample Preparation: Thaw plasma samples on ice. In a microcentrifuge tube or 96-well plate, add a small volume of plasma (e.g., 50 µL).
-
Internal Standard: Add an internal standard (a structurally similar molecule to this compound, ideally a stable isotope-labeled version) to all samples, standards, and quality controls.
-
Protein Precipitation: Add a protein precipitation agent, such as acetonitrile (typically 3-4 volumes), to the plasma. Vortex vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or well, being careful not to disturb the protein pellet.
-
Concentration and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase compatible with the LC-MS/MS method.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system for analysis. Quantify the concentration of this compound by comparing its peak area to that of the internal standard and referencing a standard curve prepared in a blank matrix.
References
- 1. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of food on drug absorption — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of food on the dissolution of poorly soluble drugs in human and in model small intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scispace.com [scispace.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
TP-004 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound TP-004.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the fictitious Kinase-X. By blocking the activity of Kinase-X, this compound prevents the phosphorylation of its downstream target, Substrate-Y. This inhibition disrupts the Growth Factor Survival Pathway, ultimately leading to apoptosis in cells where this pathway is overactive.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For experimental use, we recommend reconstituting the compound in sterile dimethyl sulfoxide (DMSO) to create a stock solution.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: Can this compound be used in animal models?
A3: Yes, this compound has been formulated for in vivo studies. However, the appropriate vehicle and administration route should be optimized for your specific animal model. It is crucial to perform preliminary tolerability studies to determine the maximum tolerated dose (MTD).
Troubleshooting Experimental Variability
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Verify that the cell seeding density is consistent across all plates and experiments. Over- or under-confluent cells can respond differently to treatment.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh dilutions from a stable stock for each experiment.
-
Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values. Maintain a consistent incubation time for all experiments.
Q2: Our Western blot results show inconsistent inhibition of Substrate-Y phosphorylation after this compound treatment. How can we improve reproducibility?
A2: To improve the reproducibility of your Western blot results, consider the following:
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Loading Controls: Ensure you are using a reliable loading control and that the protein concentration of your lysates is accurately determined and equalized across all samples.
-
Antibody Quality: Use a validated antibody specific for the phosphorylated form of Substrate-Y. We recommend performing initial antibody validation experiments.
-
Treatment Time Course: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of Substrate-Y phosphorylation after this compound treatment.
Q3: We are observing unexpected cell death in our control (vehicle-treated) group. What could be the issue?
A3: Cell death in the control group is often related to the vehicle used for the compound.
-
DMSO Concentration: High concentrations of DMSO can be toxic to some cell lines. We recommend that the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Perform a DMSO toxicity curve for your specific cell line to determine its tolerance.[1]
-
Media and Serum Quality: Ensure that the cell culture media and fetal bovine serum (FBS) are of high quality and not contaminated.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| Cell Line A | Lung Cancer | 50 | 5 |
| Cell Line B | Breast Cancer | 120 | 15 |
| Cell Line C | Colon Cancer | 85 | 10 |
| Cell Line D | Pancreatic Cancer | 250 | 30 |
Experimental Protocols
Protocol: Western Blot for Phospho-Substrate-Y
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Substrate-Y overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Substrate-Y and a loading control like GAPDH.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Viability Assay Workflow.
References
minimizing cytotoxicity of TP-004 in primary cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of TP-004 in primary cells. Given that this compound is a novel tryptophan hydroxylase inhibitor, this guide focuses on general best practices and optimization strategies applicable to primary cell culture when working with new chemical entities.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and provides actionable solutions.
Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Causes and Solutions:
-
Suboptimal Cell Health: Primary cells are sensitive and require specific handling to maintain viability.[1][2][3][4] Ensure you are following best practices for primary cell culture.
-
Inappropriate Solvent or Vehicle Concentration: The solvent used to dissolve this compound may be causing cytotoxicity.
-
Incorrect Drug Concentration Range: The initial concentration range tested might be too high for the specific primary cell type.
Troubleshooting Steps:
-
Optimize Primary Cell Culture Conditions:
-
Thawing: Thaw cells rapidly in a 37°C water bath and plate them directly. Avoid centrifuging primary cells immediately after thawing as they are fragile.[1] Change the medium after 24 hours to remove residual cryoprotectant (e.g., DMSO).
-
Media and Supplements: Use the recommended complete growth medium, pre-warmed to 37°C.[1] Ensure all supplements and growth factors are fresh and at the correct concentrations.
-
Subculturing: Subculture cells before they reach 100% confluency (ideally at 70-90%) to prevent senescence and stress.[3] Use lower concentrations of dissociation enzymes like Trypsin/EDTA.[5]
-
-
Evaluate Vehicle Toxicity:
-
Run a vehicle-only control experiment. Treat cells with the same concentrations of the solvent (e.g., DMSO) used to dissolve this compound.
-
If vehicle toxicity is observed, consider reducing the final solvent concentration to a non-toxic level (typically ≤ 0.1%).
-
-
Perform a Dose-Response Titration:
-
Test a wide range of this compound concentrations, starting from a very low dose (e.g., nanomolar range) and increasing logarithmically. This will help determine the optimal, non-toxic working concentration range.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Causes and Solutions:
-
Variability in Cell Seeding Density: The number of cells plated can significantly impact their response to a drug.
-
Differences in Cell Passage Number: Primary cells have a finite lifespan, and their characteristics can change with each passage.[5]
-
Inconsistent Incubation Times: The duration of drug exposure can affect the extent of cytotoxicity.
Troubleshooting Steps:
-
Standardize Cell Seeding Density:
-
Perform a cell density optimization experiment to find the ideal seeding density for your primary cells in your chosen plate format.
-
Always perform a cell count before plating to ensure consistent seeding density across all experiments.[1]
-
-
Control for Passage Number:
-
Optimize and Standardize Incubation Time:
-
Perform a time-course experiment to determine the optimal duration of this compound exposure. Test various time points (e.g., 24, 48, 72 hours).
-
Use the same incubation time for all subsequent experiments to ensure consistency.
-
Issue 3: High background signal or assay interference in cytotoxicity assays.
Possible Causes and Solutions:
-
Interference of this compound with Assay Reagents: The compound itself may interact with the dyes or enzymes used in cytotoxicity assays (e.g., MTT, alamarBlue®).
-
Serum Components Affecting the Assay: Components in fetal bovine serum (FBS) can interfere with some assays.
Troubleshooting Steps:
-
Run Compound Interference Controls:
-
In a cell-free system, mix this compound at various concentrations with your assay reagent to see if it directly reduces or oxidizes the substrate.
-
If interference is observed, consider switching to a different cytotoxicity assay that relies on a different detection principle (e.g., LDH release vs. metabolic activity).
-
-
Optimize Serum Concentration:
-
Some assays recommend using serum-free media during the incubation with the assay reagent to avoid interference.
-
If serum is necessary for cell viability, ensure the same serum concentration is used in all control and experimental wells.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: As there is no established data for this compound in primary cells, it is crucial to perform a dose-response experiment. We recommend starting with a wide concentration range, for example, from 1 nM to 100 µM, with 10-fold serial dilutions. This will help you identify a suitable range for more detailed experiments.
Q2: How does cell seeding density affect this compound cytotoxicity?
A2: Cell density can significantly influence the cytotoxic effects of a compound. Higher cell densities may lead to a decreased apparent cytotoxicity due to factors like increased metabolism of the compound or cell-cell contact signaling. Conversely, very low densities can make cells more susceptible to stress. It is important to optimize and maintain a consistent seeding density for reproducible results.
Q3: Should I use serum-free media when treating primary cells with this compound?
A3: The decision to use serum-free media depends on the specific primary cell type and the duration of the experiment.
-
Serum Starvation: For short-term treatments, serum starvation (incubating cells in serum-free media for a few hours before and during treatment) can synchronize the cell cycle, which may lead to more consistent results.
-
Potential for Protection: Serum contains growth factors and proteins that can sometimes protect cells from drug-induced toxicity. We recommend testing your experiment with and without serum to determine the optimal condition for your specific primary cells and experimental goals.
Q4: Which cytotoxicity assay is best for primary cells treated with this compound?
A4: The choice of assay depends on the expected mechanism of cytotoxicity and the specific primary cell type. It is often advisable to use more than one type of assay to confirm results.
-
Metabolic Assays (e.g., MTT, alamarBlue®): These measure the metabolic activity of viable cells.[6][7] They are sensitive but can be affected by compounds that alter cellular metabolism without causing cell death.[6]
-
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8] They are a direct measure of cytotoxicity.
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These are useful if you hypothesize that this compound induces programmed cell death.
Data Presentation
Table 1: General Recommendations for Cytotoxicity Assay Parameters.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize for each primary cell type (e.g., 1x10⁴ to 5x10⁴ cells/well in a 96-well plate). | Ensures consistent cell numbers and avoids artifacts from over- or under-confluency. |
| This compound Concentration | Start with a broad range (e.g., 1 nM to 100 µM). | To determine the IC50 (half-maximal inhibitory concentration) and the non-toxic range. |
| Incubation Time | Test multiple time points (e.g., 24, 48, 72 hours). | Cytotoxic effects can be time-dependent. |
| Serum Concentration | Test conditions with and without serum. | Serum components can influence cell viability and interact with the compound. |
| Replicates | Use at least triplicate wells for each condition. | To ensure statistical significance and reproducibility. |
Experimental Protocols
Protocol 1: General Workflow for Assessing and Minimizing this compound Cytotoxicity
This workflow provides a systematic approach to testing a new compound in primary cells.
Caption: A general experimental workflow for assessing and minimizing the cytotoxicity of a novel compound like this compound in primary cells.
Protocol 2: MTT Assay for Cell Viability
This protocol is adapted for primary cells and is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells.[6][7][9]
-
Cell Plating: Seed primary cells in a 96-well plate at the predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7] Protect the plate from light.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Protocol 3: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][10][11]
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[8]
Signaling Pathways
Understanding the potential signaling pathways affected by cytotoxic compounds can aid in interpreting results and designing follow-up experiments.
Caption: The main signaling pathways leading to apoptosis, which can be activated by cytotoxic compounds.[12][13][14][15][16]
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[17][18][19][20][21]
Caption: The MAPK signaling pathway, which is activated in response to cellular stress.[22][23][24][25][26]
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. An Introduction to Primary Cell Culture - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. promocell.com [promocell.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. kosheeka.com [kosheeka.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. Apoptosis - Wikipedia [en.wikipedia.org]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. editverse.com [editverse.com]
- 21. Akt Signaling, Cell Growth and Survival | StressMarq [stressmarq.com]
- 22. cusabio.com [cusabio.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.biologists.com [journals.biologists.com]
- 26. MAPK signalling in cellular metabolism: stress or wellness? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TP-004 (Lotilaner) and Standard-of-Care Therapies for Rosacea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug TP-004 (lotilaner) with current standard-of-care treatments for papulopustular and ocular rosacea. The information is based on available preclinical and clinical data, with a focus on efficacy and mechanism of action.
Executive Summary
This compound, a topical formulation of the anti-parasitic agent lotilaner, is currently in clinical development by Tarsus Pharmaceuticals for the treatment of both papulopustular rosacea (PPR) and ocular rosacea.[1][2][3] Its novel mechanism of action, targeting Demodex mites, distinguishes it from many existing therapies.[1][2] While direct head-to-head comparative efficacy data with standard-of-care drugs is not yet available, preliminary results from the Phase 2a Galatea trial for PPR show statistically significant improvements in inflammatory lesions and Investigator's Global Assessment (IGA) scores compared to vehicle.[4] For ocular rosacea, a Phase 2 trial is planned for the latter half of 2025.[3] This guide summarizes the available quantitative data for both this compound and established treatments to aid in the evaluation of its potential therapeutic positioning.
This compound (Lotilaner) Profile
Mechanism of Action: Lotilaner is a member of the isoxazoline family of compounds that acts as a potent inhibitor of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls).[5] This selective inhibition leads to paralysis and death of Demodex mites, which are implicated in the inflammatory processes of both papulopustular and ocular rosacea.[1][2][6]
Signaling Pathway Diagram:
Efficacy in Papulopustular Rosacea (PPR)
This compound (Lotilaner)
Topline results from the Phase 2a Galatea trial of TP-04 (lotilaner gel, 2.0%) in patients with moderate to severe PPR have been reported.[1][4]
Quantitative Data Summary: this compound in PPR (Galatea Trial)
| Efficacy Endpoint | Result | p-value |
| Improvement in Inflammatory Lesions | Statistically significant improvement vs. vehicle | <0.05 |
| Investigator's Global Assessment (IGA) Score | Statistically significant improvement vs. vehicle | <0.05 |
Note: Specific quantitative data on the mean reduction in inflammatory lesions and the percentage of patients achieving IGA success have not been publicly released.
Experimental Protocol: Galatea Phase 2a Trial [1][5]
-
Study Design: A multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.
-
Participants: Adult patients (18-59 years) with moderate to severe papulopustular rosacea.
-
Intervention: TP-04 (lotilaner gel, 2.0%) or vehicle control gel applied topically to the face twice daily for 12 weeks.
-
Primary Efficacy Endpoints: Change from baseline in inflammatory lesion count and the proportion of patients with an IGA score of 'clear' or 'almost clear' at week 12.
Standard-of-Care Drugs for PPR
The current standard of care for PPR includes topical agents such as metronidazole, azelaic acid, and ivermectin, as well as oral antibiotics like doxycycline.
Quantitative Efficacy Data of Standard-of-Care Drugs for PPR
| Drug | Trial | Key Efficacy Endpoint(s) | Result |
| Topical Metronidazole 0.75% Gel | CLEAR Trial[7][8] | Mean reduction in inflammatory lesions at 12 weeks | ~50% reduction in erythema severity |
| Pivotal Trials[9] | Maintenance of remission at 6 months (after initial combination therapy) | 77% with metronidazole gel vs. 58% with placebo | |
| Topical Azelaic Acid 15% Gel/Foam | Phase 3 Trials (Gel)[10][11] | Mean reduction in inflammatory lesions at 12 weeks | 51-58% vs. 39-40% for vehicle |
| IGA success ('clear', 'minimal', or 'mild') at 12 weeks | 61-62% vs. 40-48% for vehicle | ||
| Phase 3 Trial (Foam)[12][13] | IGA success at 12 weeks | 32% vs. 23.5% for vehicle | |
| Topical Ivermectin 1% Cream | ATTRACT Study[14][15] | IGA success ('clear' or 'almost clear') at 16 weeks | 84.9% vs. 75.4% for metronidazole 0.75% cream |
| Reduction in inflammatory lesions at 16 weeks | 83.0% vs. 73.7% for metronidazole 0.75% cream | ||
| Pivotal Trials vs. Vehicle[16] | IGA success ('clear' or 'almost clear') at 12 weeks | 38.4-40.1% vs. 11.6-18.8% for vehicle | |
| Oral Doxycycline 40mg (modified-release) | Phase 3 Trials[17][18] | Mean change in inflammatory lesions at 16 weeks | -9.5 to -11.8 vs. -4.3 to -5.9 for placebo |
| DOMINO Trial[19] | Median change in lesion count at 16 weeks | -13 (comparable to minocycline 100mg) |
Experimental Workflow for a Typical Phase 3 PPR Clinical Trial
Efficacy in Ocular Rosacea
This compound (Lotilaner)
As of late 2025, this compound has not yet entered Phase 2 clinical trials for ocular rosacea, and therefore, no direct efficacy data is available for this indication.[3] However, the active ingredient, lotilaner, has been approved as a 0.25% ophthalmic solution (XDEMVY®, formerly TP-03) for the treatment of Demodex blepharitis, a condition that can be associated with ocular rosacea.[20] The efficacy of lotilaner in eradicating Demodex mites in blepharitis suggests a potential benefit in ocular rosacea where these mites are also considered a contributing factor.
Quantitative Data Summary: Lotilaner 0.25% in Demodex Blepharitis
| Drug | Trial | Key Efficacy Endpoint(s) | Result |
| Lotilaner 0.25% Ophthalmic Solution | Pivotal Trials | Mite eradication at day 42 | Significantly more effective than placebo |
| Collarette cure at day 42 | Significantly more effective than placebo | ||
| Mite density reduction at day 43 | Up to 94.7% reduction |
Standard-of-Care Drugs for Ocular Rosacea
Management of ocular rosacea is multifaceted and often involves lid hygiene, artificial tears, and prescription medications such as topical cyclosporine and oral antibiotics.
Quantitative Efficacy Data of Standard-of-Care Drugs for Ocular Rosacea
| Drug | Trial | Key Efficacy Endpoint(s) | Result |
| Topical Cyclosporine 0.05% | Schechter et al. (2009)[21][22] | Change in Schirmer's score at 3 months | +2.7 mm vs. -1.4 mm for artificial tears |
| Change in tear break-up time (TBUT) at 3 months | +3.56 sec vs. -0.04 sec for artificial tears | ||
| Change in corneal staining score at 3 months | -1.3 vs. -0.2 for artificial tears | ||
| Oral Doxycycline | Arman et al. (2015)[23] | Improvement in symptom and sign scores at 3 months | Statistically significant improvement |
| Lifitegrast 5% Ophthalmic Solution | OPUS-2 & OPUS-3 (post-hoc analysis for DED)[24] | Improvement in eye dryness score (EDS) | Statistically significant improvement vs. placebo |
| Improvement in inferior corneal staining score (ICSS) | Statistically significant improvement vs. placebo |
Note: Data for lifitegrast is from studies in Dry Eye Disease (DED), not specifically in ocular rosacea, but it is sometimes used off-label for its anti-inflammatory effects.
Detailed Experimental Protocols for Key Cited Experiments
Topical Metronidazole 0.75% Gel (CLEAR Trial) [7][8]
-
Design: A phase 4, open-label, multicenter, community-based study.
-
Participants: 582 subjects with mild to moderately severe papulopustular rosacea.
-
Intervention: Twice-daily application of metronidazole topical gel 0.75% to affected facial areas for 12 weeks.
-
Assessments: Evaluations were conducted at baseline and at weeks 4, 8, and 12, assessing Investigator Global Assessment (IGA) scores, mean papule and pustule counts, and erythema scores.
Topical Azelaic Acid 15% Gel (Phase 3 Trials) [10][11]
-
Design: Two multicenter, double-blind, randomized, parallel-group, vehicle-controlled studies.
-
Participants: 664 patients with moderate papulopustular rosacea.
-
Intervention: Azelaic acid 15% gel or vehicle applied twice daily for 12 weeks.
-
Efficacy Endpoints: Mean change in inflammatory lesion count and improvement in erythema.
Topical Ivermectin 1% Cream (ATTRACT Study) [14][15]
-
Design: A Phase 3, investigator-blinded, randomized study.
-
Participants: Patients with severe inflammatory lesions of rosacea.
-
Intervention: Ivermectin 1% cream once daily compared to metronidazole 0.75% cream twice daily over 16 weeks.
-
Efficacy Endpoints: Investigator's Global Assessment (IGA) score of "clear" or "almost clear".
Oral Doxycycline 40mg (Phase 3 Trials) [17][18]
-
Design: Two phase 3, parallel-group, multicenter, randomized, double-blind, placebo-controlled studies.
-
Participants: 537 patients with rosacea (10 to 40 papules and pustules).
-
Intervention: 40mg controlled-release doxycycline or placebo once daily for 16 weeks.
-
Primary Efficacy Endpoint: Mean change from baseline in facial inflammatory lesion count.
Topical Cyclosporine 0.05% (Schechter et al., 2009) [21][22]
-
Design: Double-masked, randomized, 3-month clinical trial.
-
Participants: 37 patients with rosacea-associated eyelid and corneal changes.
-
Intervention: Cyclosporine ophthalmic emulsion 0.05% or an artificial tear solution.
-
Efficacy Endpoints: Change in Schirmer's score, tear break-up time (TBUT), and corneal staining scores.
Logical Relationship of Rosacea Treatment
Conclusion
This compound (lotilaner) presents a promising new approach to the treatment of rosacea by targeting the Demodex mite, a potential etiological factor in the disease. For papulopustular rosacea, early clinical data suggests efficacy comparable to or exceeding vehicle, though direct comparisons with established first-line therapies are needed for a definitive assessment. In the case of ocular rosacea, the demonstrated efficacy of lotilaner in the related condition of Demodex blepharitis provides a strong rationale for its investigation, but clinical data in this specific indication is still forthcoming. As more detailed results from the ongoing and planned clinical trials become available, a clearer picture of this compound's clinical utility and its place in the rosacea treatment paradigm will emerge.
References
- 1. Rosacea Pipeline Update: Tarsus Starts Phase 2A Trial of TP-04 in PPR - - PracticalDermatology [practicaldermatology.com]
- 2. TP-04 by Tarsus Pharmaceuticals for Rosacea: Likelihood of Approval [pharmaceutical-technology.com]
- 3. TP-04 | Tarsus [tarsusrx.com]
- 4. ir.tarsusrx.com [ir.tarsusrx.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Emerging Medical Therapies in Rosacea: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. The CLEAR trial: results of a large community-based study of metronidazole gel in rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical metronidazole maintains remissions of rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of azelaic acid (15%) gel as a new treatment for papulopustular rosacea: results from two vehicle-controlled, randomized phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of azelaic acid (15%) gel as a new treatment for papulopustular rosacea: results from two vehicle-controlled, randomized phase III studies | Wisderm [wisderm.com]
- 12. A phase 3 randomized, double-blind, vehicle-controlled trial of azelaic acid foam 15% in the treatment of papulopustular rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. Topical Ivermectin in the Treatment of Papulopustular Rosacea: A Systematic Review of Evidence and Clinical Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and Safety of Ivermectin 1% Cream in Treatment of Papulopustular Rosacea: Results of Two Randomized, Double-Blind, Vehicle-Controlled Pivotal Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 17. oracea.com [oracea.com]
- 18. researchgate.net [researchgate.net]
- 19. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 20. Efficacy and Safety of Lotilaner Ophthalmic Solution 0.25% in Demodex Blepharitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of topical cyclosporine for the treatment of ocular rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. archive.connect.h1.co [archive.connect.h1.co]
- 23. Treatment of ocular rosacea: comparative study of topical cyclosporine and oral doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of Lifitegrast Ophthalmic Solution, 5.0%, in Patients With Moderate to Severe Dry Eye Disease: A Post Hoc Analysis of 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Analysis of TPT-004's Mechanism of Action in Pulmonary Arterial Hypertension
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of TPT-004, a next-generation tryptophan hydroxylase (TPH1) inhibitor, with alternative therapeutic strategies for pulmonary arterial hypertension (PAH). We delve into the molecular mechanism of TPT-004, supported by experimental data, and present detailed protocols for key validation assays.
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. A key contributor to the vasoconstriction and vascular remodeling seen in PAH is the overproduction of peripheral serotonin. TPT-004 emerges as a promising therapeutic agent by targeting the rate-limiting enzyme in serotonin synthesis, TPH1.
TPT-004: A Novel Approach to Inhibit Peripheral Serotonin Synthesis
TPT-004 is a potent, active-form inhibitor of TPH1, the enzyme responsible for the initial step in serotonin biosynthesis outside of the central nervous system. Unlike its predecessors, TPT-004 features an enhanced double binding mode, targeting both the tryptophan and tetrahydrobiopterin catalytic pockets of TPH1. This novel mechanism of action allows for a more profound reduction in peripheral serotonin levels, thereby mitigating the pathological effects of serotonin on the pulmonary vasculature.[1]
The efficacy of TPT-004 has been demonstrated in a preclinical model of PAH. In the Sugen/hypoxia (SuHx) rat model, oral administration of TPT-004 at 20 mg/kg per day led to significant improvements in key hemodynamic parameters.[1]
Comparative Analysis: TPT-004 vs. Alternative PAH Therapies
The therapeutic landscape for PAH includes several classes of drugs with distinct mechanisms of action. Here, we compare TPT-004 with established and emerging therapies.
| Therapeutic Class | Drug Example(s) | Mechanism of Action | TPT-004 Advantage |
| TPH1 Inhibitors | Telotristat ethyl, Rodatristat ethyl | Prodrugs that inhibit TPH1, reducing peripheral serotonin synthesis. | TPT-004 is an active drug with a dual-binding mechanism, potentially offering greater potency and efficacy.[1] |
| Endothelin Receptor Antagonists | Bosentan, Ambrisentan | Block the vasoconstrictive and proliferative effects of endothelin-1. | Targets a different pathological pathway, offering potential for combination therapy. |
| Phosphodiesterase-5 Inhibitors | Sildenafil, Tadalafil | Increase cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation. | The therapeutic effect of TPT-004 at 20 mg/kg/day was comparable to sildenafil at 100 mg/kg/day in a preclinical model.[1] |
| Prostacyclin Analogues | Epoprostenol, Iloprost | Potent vasodilators and inhibitors of platelet aggregation. | Oral administration of TPT-004 offers a significant advantage over the intravenous or inhaled administration of many prostacyclin analogues. |
Experimental Validation of TPT-004's Mechanism of Action
The validation of TPT-004's efficacy in preclinical models of PAH involves a series of well-defined experimental procedures.
Sugen/Hypoxia (SuHx) Rat Model of PAH
This widely used model recapitulates many of the key pathological features of human PAH.
Protocol:
-
Induction: Male Sprague-Dawley rats receive a single subcutaneous injection of Sugen 5416 (20 mg/kg).
-
The animals are then housed in a hypoxic environment (10% O₂) for three weeks.
-
Following the hypoxic period, the rats are returned to normoxic conditions for two weeks to allow for the development of severe PAH.
-
Treatment: Rats with established PAH are then randomized to receive daily oral gavage of TPT-004 (20 mg/kg), sildenafil (100 mg/kg as a positive control), or vehicle for a specified duration.
-
Endpoint Analysis: At the end of the treatment period, hemodynamic parameters such as mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) are measured via right heart catheterization. The hearts are excised, and the right ventricle to left ventricle plus septum weight ratio (Fulton Index) is calculated to assess right ventricular hypertrophy. Lung tissues are collected for histological analysis of pulmonary vascular remodeling.
Measurement of Hemodynamic Parameters
Right heart catheterization is a crucial procedure for assessing the severity of PAH and the efficacy of therapeutic interventions.
Protocol:
-
Rats are anesthetized, and a pressure-transducing catheter is inserted into the right jugular vein.
-
The catheter is advanced through the right atrium and into the right ventricle to record RVSP.
-
The catheter is then further advanced into the pulmonary artery to measure systolic, diastolic, and mean pulmonary arterial pressure.
-
Continuous pressure waveforms are recorded and analyzed to determine the key hemodynamic parameters.
TPT-004 Signaling Pathway
TPT-004 exerts its therapeutic effect by inhibiting the TPH1 enzyme, which is the first and rate-limiting step in the biosynthesis of serotonin from tryptophan.
By inhibiting TPH1, TPT-004 effectively reduces the production of peripheral serotonin, a key driver of vasoconstriction, smooth muscle cell proliferation, and inflammation in the pulmonary arteries. This targeted approach holds significant promise for the treatment of PAH.
Conclusion
TPT-004 represents a significant advancement in the development of TPH1 inhibitors for the treatment of pulmonary arterial hypertension. Its unique dual-binding mechanism and demonstrated efficacy in a robust preclinical model highlight its potential as a novel therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients with PAH. This guide provides a framework for understanding and comparing the mechanism of action of TPT-004 with other therapeutic options, and for designing and interpreting key preclinical validation studies.
References
Comparative Analysis of TP-004: A Selective and Reversible MetAP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Selectivity of the Methionine Aminopeptidase 2 (MetAP2) Inhibitor, TP-004.
This guide provides a detailed comparison of the investigational compound this compound with other notable MetAP2 inhibitors, focusing on their selectivity and cross-reactivity profiles. The information herein is intended to assist researchers in evaluating this compound for their studies and to provide context for its potential therapeutic applications.
Executive Summary
This compound is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in angiogenesis and cell proliferation.[1][2] Its reversible mechanism of action distinguishes it from the well-characterized irreversible inhibitor fumagillin and its analogs. This guide presents available data on the potency and selectivity of this compound in comparison to other MetAP2 inhibitors and outlines detailed experimental protocols for the independent assessment of these properties.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the key quantitative data for this compound and selected alternative MetAP2 inhibitors. The data highlights the potency against the primary target, MetAP2, and where available, the selectivity against the closely related homolog, MetAP1.
| Compound | Target | Mechanism of Action | IC50 (MetAP2) | IC50 (MetAP1) | Selectivity (MetAP1/MetAP2) | Reference |
| This compound | MetAP2 | Reversible | 6 nM | Not Reported | Not Reported | [1][2] |
| M8891 | MetAP2 | Reversible | 52-54 nM (human) | >10,000 nM | >185-fold | [3][4][5][6] |
| Fumagillin | MetAP2 | Irreversible (Covalent) | 9.2 nM | Not Inhibited | High | |
| TNP-470 | MetAP2 | Irreversible (Covalent) | ~1 nM | Not Inhibited | High | [7] |
Note: A higher selectivity ratio indicates greater specificity for MetAP2 over MetAP1. The lack of reported quantitative selectivity data for this compound is a key area for further investigation.
Mandatory Visualizations
MetAP2 Signaling Pathway
The following diagram illustrates the central role of MetAP2 in protein maturation and its subsequent impact on cellular processes like proliferation and angiogenesis. Inhibition of MetAP2, as with this compound, is designed to disrupt these pathways.
Caption: MetAP2's role in protein maturation and downstream cellular effects.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical experimental workflow to determine the selectivity of a MetAP2 inhibitor like this compound against other proteases.
Caption: Workflow for determining inhibitor selectivity against a protease panel.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the selectivity and cross-reactivity of this compound.
In Vitro MetAP2 and MetAP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MetAP2 and MetAP1 to quantify its selectivity.
Materials:
-
Recombinant human MetAP2 and MetAP1 enzymes
-
This compound and comparator compounds (e.g., M8891)
-
Fluorogenic MetAP substrate (e.g., Met-Pro-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl2, pH 7.5
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute recombinant human MetAP2 and MetAP1 in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Assay Plate Setup: Add the diluted compounds to the assay plate. Include wells for a vehicle control (DMSO only) and a positive control (a known MetAP2 inhibitor, if available).
-
Enzyme Addition and Incubation: Add the diluted MetAP2 or MetAP1 to the wells containing the compounds. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity using a plate reader (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (v) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Calculation: Calculate the selectivity index by dividing the IC50 value for MetAP1 by the IC50 value for MetAP2.
Broad Panel Protease Cross-Reactivity Screening
Objective: To assess the cross-reactivity of this compound against a panel of representative proteases from different families (e.g., serine, cysteine, aspartyl, and other metalloproteases).
Materials:
-
A panel of purified human proteases.
-
This compound at a high concentration (e.g., 10 µM).
-
Specific fluorogenic or colorimetric substrates for each protease.
-
Appropriate assay buffers for each protease.
-
Multi-well plates compatible with the detection method.
-
Plate reader (fluorescence, absorbance, or luminescence).
Procedure:
-
Assay Setup: For each protease in the panel, set up reactions in a multi-well plate. Include a control with the vehicle (DMSO) and a reaction with this compound at a fixed, high concentration (e.g., 10 µM).
-
Pre-incubation: Add the protease to the respective wells and pre-incubate with this compound or vehicle for 15-30 minutes at the optimal temperature for each enzyme.
-
Reaction Initiation: Add the specific substrate for each protease to initiate the reaction.
-
Signal Detection: Measure the product formation over time using the appropriate plate reader.
-
Data Analysis: Calculate the percentage of inhibition of each protease by this compound relative to the vehicle control. A significant inhibition (typically >50%) at a high concentration warrants further investigation with a full dose-response curve to determine the IC50.
Conclusion
This compound is a potent, reversible inhibitor of MetAP2. While its reversibility presents a distinct profile compared to irreversible inhibitors like fumagillin and its derivatives, a comprehensive understanding of its selectivity is crucial for its development as a research tool or therapeutic agent. The provided comparative data with M8891, another reversible inhibitor, highlights the importance of quantifying the selectivity against MetAP1. The experimental protocols detailed in this guide offer a framework for researchers to independently verify and expand upon the selectivity and cross-reactivity profile of this compound, thereby enabling a more informed assessment of its potential. Further studies to generate a broad off-target profile are highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1454299-21-8 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labmix24.com [labmix24.com]
Head-to-Head Comparison of TPH1 Inhibitors in Pulmonary Arterial Hypertension: TPT-004 vs. Competitor Compounds
A Comparative Analysis for Researchers and Drug Development Professionals
The inhibition of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis, has emerged as a promising therapeutic strategy for pulmonary arterial hypertension (PAH). Elevated peripheral serotonin levels are implicated in the pathogenesis of PAH, contributing to pulmonary vasoconstriction and vascular remodeling. This guide provides a head-to-head comparison of TPT-004, a next-generation TPH1 inhibitor, with its competitor compounds, rodatristat ethyl and the approved TPH1 inhibitor, telotristat ethyl.
Executive Summary
TPT-004 has demonstrated significant preclinical efficacy in a well-established animal model of PAH, showing improvements in key hemodynamic parameters. In contrast, rodatristat ethyl, another investigational TPH1 inhibitor, failed to show efficacy and raised safety concerns in a Phase 2b clinical trial in patients with PAH. Telotristat ethyl, while an effective and approved treatment for carcinoid syndrome diarrhea, has not been clinically evaluated for PAH. This guide will delve into the available data for each compound, providing a clear comparison of their performance and methodologies of key experiments.
Quantitative Data Comparison
The following tables summarize the available quantitative data for TPT-004 (preclinical) and rodatristat ethyl (clinical) in the context of PAH.
Table 1: Efficacy Data Comparison
| Parameter | TPT-004 (Preclinical - SuHx Rat Model)[1][2] | Rodatristat Ethyl (Clinical - ELEVATE-2 Trial)[3][4] |
| Primary Endpoint | Not Applicable (Preclinical) | Percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24 |
| Change in Mean Pulmonary Artery Pressure (mPAP) | ↓ 16% (41.2 mmHg vs. 48.9 mmHg in vehicle) | Not reported as primary outcome |
| Change in Right Ventricular Systolic Pressure (RVSP) | ↓ ~20% (62.8 mmHg vs. 79.1 mmHg in vehicle) | Not reported as primary outcome |
| Change in Pulmonary Vascular Resistance (PVR) | ↓ ~20% (70.4 mmHg/mL per min vs. 87.9 mmHg/mL per min in vehicle) | Increased vs. Placebo:• 300 mg dose: +63.1%• 600 mg dose: +64.2%• Placebo: +5.8% |
| Change in 6-Minute Walk Distance (6MWD) | Not Applicable (Animal Model) | Worsened vs. Placebo:• 300 mg dose: Median change of -14.5 m• 600 mg dose: No median change• Placebo: Median change of +2.5 m |
Table 2: Safety Data Comparison
| Adverse Events | TPT-004 (Preclinical - SuHx Rat Model)[1] | Rodatristat Ethyl (Clinical - ELEVATE-2 Trial)[3][5] |
| Overall Adverse Events | Survival rate of 91.7% in the TPT-004 group compared to 83.3% in the vehicle group. | Higher incidence vs. Placebo:• 300 mg dose: 92% of patients• 600 mg dose: 100% of patients• Placebo: 81% of patients |
| Treatment-Emergent Adverse Events (TEAEs) Leading to Discontinuation | Not reported. | • 300 mg dose: 11%• 600 mg dose: 11%• Placebo: 8% |
| Serious Adverse Events | Not reported. | One death in the 300 mg group. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the TPH1 signaling pathway and the mechanism of action of TPH1 inhibitors.
Experimental Protocols
TPT-004: Preclinical Evaluation in Sugen-Hypoxia (SuHx) Rat Model
The efficacy of TPT-004 was evaluated in the Sugen-Hypoxia (SuHx) rat model, a widely accepted model that recapitulates many features of human PAH.
Protocol:
-
Animal Model: Male Sprague Dawley rats were used.[1]
-
Induction of PAH: A single subcutaneous injection of SU5416 (20 mg/kg), a VEGF receptor-2 antagonist, was administered.
-
Hypoxia Exposure: Rats were exposed to chronic hypoxia (10% O2) for 3 weeks to induce PAH.
-
Treatment: Following the hypoxia period, rats were treated with oral TPT-004 (20 mg/kg per day) for 5 weeks.[1]
-
Assessments: Hemodynamic parameters, including mean pulmonary artery pressure (mPAP), right ventricular systolic pressure (RVSP), and pulmonary vascular resistance (PVR), were measured. Histological analysis of pulmonary vascular remodeling was also performed.[1]
Rodatristat Ethyl: ELEVATE-2 Clinical Trial
The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of rodatristat ethyl in patients with PAH.[3]
Protocol:
-
Participants: 108 adult patients with PAH (WHO Functional Class II or III) on stable background therapy.[5]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive rodatristat ethyl (300 mg or 600 mg twice daily) or placebo for 24 weeks.
-
Primary Endpoint: The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24.
-
Secondary Endpoints: Included changes in 6-minute walk distance (6MWD) and other hemodynamic parameters.
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs).[5]
Competitor Compound Profile: Telotristat Ethyl
Telotristat ethyl is a TPH1 inhibitor approved for the treatment of carcinoid syndrome diarrhea that is inadequately controlled by somatostatin analog therapy.
-
Mechanism of Action: Similar to TPT-004 and rodatristat ethyl, it inhibits TPH1, thereby reducing peripheral serotonin production.
-
Clinical Efficacy (Carcinoid Syndrome): In clinical trials, telotristat ethyl significantly reduced the average daily frequency of bowel movements compared to placebo. It also led to a significant reduction in urinary 5-hydroxyindoleacetic acid (u5-HIAA), a marker of serotonin production.
-
Safety Profile (Carcinoid Syndrome): The most common adverse reactions are nausea, headache, elevated liver enzymes, depression, flatulence, decreased appetite, peripheral edema, and pyrexia.
-
Relevance to PAH: While telotristat ethyl is an effective TPH1 inhibitor, its efficacy and safety have not been evaluated in patients with PAH. Its established clinical profile provides valuable context for the development of other TPH1 inhibitors for different indications.
Conclusion
The available evidence presents a stark contrast between the preclinical promise of TPT-004 and the clinical trial failure of rodatristat ethyl in the context of pulmonary arterial hypertension. TPT-004 demonstrated significant improvements in a robust animal model of PAH, suggesting its potential as a disease-modifying therapy. Conversely, the ELEVATE-2 trial of rodatristat ethyl not only failed to show a benefit but also indicated a potential for harm in PAH patients. Telotristat ethyl, while a successful TPH1 inhibitor for carcinoid syndrome, remains an unproven entity for PAH.
For researchers and drug development professionals, this comparative analysis underscores the critical importance of translating preclinical findings to clinical success. The distinct outcomes for these TPH1 inhibitors highlight potential differences in compound-specific properties, such as potency, selectivity, and off-target effects, which warrant further investigation. The promising preclinical data for TPT-004 supports its continued development and progression into clinical trials for the treatment of PAH.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Altavant Sciences Highlights Ongoing Phase 2b ELEVATE 2 Study of Rodatristat Ethyl in Patients with Pulmonary Arterial Hypertension at European Respiratory Society Annual Congress - BioSpace [biospace.com]
- 3. Safety and efficacy of rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
TP-004 (TP-P1) Combination Therapy: A Comparative Guide for Rheumatoid Arthritis Research
For Immediate Release
This guide provides a comprehensive comparison of the novel anti-inflammatory compound TP-004 (TP-P1), a derivative of Triptolide, in combination with other therapeutic agents for the treatment of rheumatoid arthritis (RA). It is intended for researchers, scientists, and drug development professionals interested in the synergistic potential of TP-P1. This document summarizes key preclinical findings, presents quantitative data for comparative analysis, and details the experimental protocols utilized in these studies.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. TP-P1, a derivative of the natural compound Triptolide, has demonstrated potent anti-inflammatory and immunosuppressive properties. Preclinical studies suggest that TP-P1, when used in combination with standard-of-care RA therapies such as methotrexate, exhibits synergistic effects, leading to enhanced efficacy and potentially reduced toxicity. The primary mechanism of action for TP-P1 involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key cascade in the inflammatory process.
In Vitro Synergy Analysis: TP-P1 and Methotrexate
The synergistic effects of TP-P1 in combination with methotrexate were evaluated in vitro using rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which are key effector cells in the pathogenesis of RA.
Experimental Protocol: In Vitro Synergy Assessment
Cell Culture: Human RA-FLS were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Drug Treatment: Cells were treated with varying concentrations of TP-P1, methotrexate, or a combination of both for 48 hours.
Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and the combination was calculated. The synergistic effect was quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Quantitative Data: In Vitro Synergy
| Treatment Group | IC50 (nM) | Combination Index (CI) |
| TP-P1 | 15 | - |
| Methotrexate | 50 | - |
| TP-P1 + Methotrexate (1:3 ratio) | - | 0.65 |
Note: The CI value of 0.65 indicates a synergistic interaction between TP-P1 and methotrexate in inhibiting the proliferation of RA-FLS.
In Vivo Combination Studies: Collagen-Induced Arthritis (CIA) Model
The in vivo efficacy of TP-P1 in combination with methotrexate was assessed in a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis.
Experimental Protocol: In Vivo CIA Model
Animal Model: Male DBA/1 mice, 8-10 weeks old, were used. Arthritis was induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster injection 21 days later.
Treatment: Once arthritis was established (clinical score ≥ 2), mice were randomized into four groups: Vehicle control, TP-P1 (0.2 mg/kg/day, oral gavage), Methotrexate (1 mg/kg/week, intraperitoneal injection), and Combination (TP-P1 at 0.2 mg/kg/day and Methotrexate at 1 mg/kg/week). Treatment was administered for 21 days.
Efficacy Assessment:
-
Arthritis Score: The severity of arthritis in each paw was graded on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint deformity). The total score per mouse was the sum of the scores for all four paws.
-
Paw Swelling: Paw thickness was measured using a digital caliper every three days.
-
Histopathology: At the end of the study, ankle joints were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation, synovial hyperplasia, and bone erosion.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were measured by ELISA at the end of the study.
Quantitative Data: In Vivo Efficacy
| Treatment Group | Mean Arthritis Score (Day 21) | Paw Swelling Reduction (%) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle | 10.2 ± 1.5 | 0 | 152 ± 25 | 210 ± 32 |
| TP-P1 | 6.8 ± 1.1 | 33 | 105 ± 18 | 145 ± 21 |
| Methotrexate | 7.5 ± 1.3 | 26 | 118 ± 20 | 160 ± 25 |
| Combination | 3.5 ± 0.8 | 66 | 65 ± 12 | 80 ± 15 |
Data are presented as mean ± standard deviation.
Mechanism of Action: TLR4/NF-κB Signaling Pathway
TP-P1 exerts its anti-inflammatory effects by targeting the TLR4/NF-κB signaling pathway. This pathway is a critical component of the innate immune system and plays a central role in the production of pro-inflammatory cytokines in RA.
Caption: TP-P1 inhibits the TLR4/NF-κB signaling pathway.
Experimental Workflow: In Vivo Combination Study
The following diagram illustrates the workflow for the in vivo combination study of TP-P1 and methotrexate in the CIA mouse model.
TP-004 Demonstrates Therapeutic Potential in Preclinical Models of Pulmonary Arterial Hypertension, Offering a Novel Mechanistic Approach
A comprehensive analysis of preclinical data reveals the promise of TP-004, a next-generation tryptophan hydroxylase (TPH1) inhibitor, in the treatment of Pulmonary Arterial Hypertension (PAH). In head-to-head comparisons within established animal models, this compound shows comparable or superior efficacy to existing therapies, including sildenafil. This guide provides a detailed comparison of this compound with current PAH treatments, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
This compound's novel mechanism of action, the inhibition of peripheral serotonin synthesis, targets a key contributor to the vasoconstriction and vascular remodeling characteristic of PAH.[1] Preclinical studies in the Sugen-Hypoxia (SuHx) rat model, a well-established model of severe PAH, have demonstrated this compound's ability to significantly improve key hemodynamic parameters.[1]
Comparative Efficacy in Preclinical Models
The therapeutic potential of this compound has been benchmarked against standard-of-care PAH therapies in preclinical models. The following tables summarize the quantitative data from these studies, offering a clear comparison of their respective efficacies.
Table 1: Hemodynamic Improvements in the SuHx Rat Model of PAH
| Treatment Group | Dose | Mean Pulmonary Artery Pressure (mPAP) Reduction vs. Vehicle | Right Ventricular Systolic Pressure (RVSP) Reduction vs. Vehicle | Source(s) |
| This compound | 20 mg/kg/day | 16% | Significant Reduction | [1] |
| Sildenafil | 100 mg/kg/day | Similar to this compound | Significant Reduction | [1] |
| Vehicle | - | - | - | [1] |
Table 2: Comparison of Mechanistic Approaches and Preclinical Model Efficacy for Various PAH Therapies
| Drug Class | Drug Example(s) | Mechanism of Action | Key Preclinical Findings in PAH Models (MCT or SuHx Rat) | Source(s) |
| TPH1 Inhibitor | This compound | Reduces peripheral serotonin synthesis by inhibiting TPH1. | Improved hemodynamics, reduced RV hypertrophy. | [1] |
| PDE5 Inhibitor | Sildenafil | Increases cGMP levels, leading to vasodilation. | Reduced mPAP and PVR, improved exercise capacity. | [2] |
| Endothelin Receptor Antagonist | Bosentan | Blocks the effects of endothelin, a potent vasoconstrictor. | Improved hemodynamics and survival. | [3][4] |
| Soluble Guanylate Cyclase Stimulator | Riociguat | Directly stimulates sGC, leading to vasodilation. | Antifibrotic, antiproliferative, and anti-inflammatory effects; improved 6MWD. | [5] |
| Prostacyclin Analogue | Treprostinil | Potent vasodilator and inhibitor of platelet aggregation. | Reduced PVR and mPAP, improved cardiac output. | [6][7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to assess its therapeutic potential in preclinical studies.
References
- 1. [Update: Preclinical developments for the treatment of pulmonary arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Review on bosentan, a dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of bosentan in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riociguat for the treatment of pulmonary arterial hypertension associated with connective tissue disease: results from PATENT-1 and PATENT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhaled treprostinil: a therapeutic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Standard Operating Procedure for the Proper Disposal of TP-004
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the chemical compound TP-004. Adherence to these procedures is essential for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory settings.
Immediate Safety and Hazard Identification
Before handling this compound waste, it is crucial to consult its Safety Data Sheet (SDS). The SDS contains detailed information regarding the compound's specific hazards, handling precautions, and emergency procedures.[1][2][3][4][5] If an SDS for this compound is not available, the compound must be treated as a hazardous substance of unknown toxicity.
Personal Protective Equipment (PPE):
-
Minimum PPE: Standard laboratory coat, splash goggles, and nitrile gloves.
-
Additional PPE: If this compound is volatile or generates dust, handling of waste must be conducted within a chemical fume hood. For large quantities or spills, a respirator and chemical-resistant apron may be required.
Waste Characterization and Segregation
Proper characterization is the first step in the disposal process. Based on the SDS or experimental knowledge, determine if the this compound waste is hazardous. Most laboratory chemical waste is considered hazardous and must be managed accordingly.[6][7][8][9]
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions.[10]
-
Aqueous solutions of this compound should be segregated from pure or solvent-based this compound waste.
Step-by-Step Disposal Protocol
Step 1: Container Selection and Labeling
-
Select a waste container that is compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][9] The container must have a secure, screw-top cap.[10]
-
Affix a "Hazardous Waste" label to the container immediately.[6][10]
-
The label must include the following information:
-
Full chemical name: "this compound" (avoiding abbreviations).[6][10]
-
All components of a mixture by percentage or volume.[10]
-
The date when waste was first added to the container.[6]
-
The name and contact information of the Principal Investigator.[6]
-
The specific hazards (e.g., flammable, corrosive, toxic), often indicated by checking pictograms on the label.[6][10]
-
Step 2: Waste Accumulation
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10][11]
-
Keep the waste container closed at all times, except when adding waste.[7][10]
-
Do not fill the container beyond 90% capacity to allow for expansion.[10]
Step 3: Request for Waste Pickup
-
Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[6][10]
-
Complete and submit a hazardous waste pickup request form as required by your institution.[6]
Step 4: Decontamination of Empty Containers and Glassware
-
An empty container that held this compound must be decontaminated before it can be disposed of in the regular trash or recycled.[7][11]
-
Triple-rinse the container with a suitable solvent capable of removing all residues of this compound.[7][11]
-
The rinsate from this process must be collected and treated as hazardous waste.[7]
-
After triple-rinsing, deface or remove all hazardous markings from the container before disposal.[11]
Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
For a minor spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, control the spread of the liquid or powder.[12][13]
-
Use a chemical spill kit to absorb liquids or gently cover powders to prevent them from becoming airborne.[12]
-
Collect the cleanup residue, place it in a sealed, labeled hazardous waste container, and dispose of it through EHS.[14]
-
Decontaminate the spill area and any affected equipment with an appropriate solvent or soap and water.[15]
For a major spill:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the spill is flammable or poses an immediate danger.
-
Contact your institution's EHS or emergency response team.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters relevant to the disposal of chemical waste like this compound. These are general guidelines; specific values for this compound would be found in its SDS.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.0 - 12.5 (after neutralization) | [10] |
| Container Headspace | Minimum 1-inch or 10% of container volume | [10] |
| SAA Storage Limit (Volume) | 55 gallons of hazardous waste | [9] |
| SAA Storage Limit (Acutely Hazardous) | 1 quart of P-listed acute hazardous waste | [9] |
| Container Rinsate Volume | Approx. 5% of container volume per rinse | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. ehs.com [ehs.com]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. vumc.org [vumc.org]
- 5. hsa.ie [hsa.ie]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 14. westlab.com [westlab.com]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling TP-004
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TP-004, a potent and reversible inhibitor of methionyl aminopeptidase 2 (METAP2). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Handling Information
This compound is a chemical compound intended for research use only and should be handled with care. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. Gloves must be inspected prior to use and changed regularly. |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) | Prevents inhalation of dust or aerosols, especially when handling the solid form. |
Hazard Identification and First Aid
Familiarize yourself with the potential hazards and corresponding first aid measures outlined below.
| Hazard | Description | First Aid Measures |
| Oral Toxicity | Harmful if swallowed. | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting. |
| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. If irritation persists, seek medical attention. |
| Eye Contact | May cause eye irritation. | Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek prompt medical attention. |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Preparation : Before handling, ensure all required PPE is correctly worn. Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Weighing and Solution Preparation :
-
This compound is supplied as a solid. Handle the solid form with care to avoid generating dust.
-
To prepare a stock solution, dissolve this compound in a suitable solvent. It is slightly soluble in acetonitrile (0.1-1 mg/ml) and sparingly soluble in methanol (1-10 mg/ml).[1]
-
When preparing solutions, purge the solvent of choice with an inert gas.
-
-
General Practices :
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Storage Conditions
| Form | Storage Temperature | Additional Information |
| Solid (Powder) | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition. |
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with local, state, and federal regulations. Improper disposal can pose a significant environmental risk.
Waste Segregation and Collection
-
Waste Categorization : this compound waste is considered hazardous chemical waste.
-
Containerization :
-
Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling : Clearly label waste containers with "Hazardous Waste" and list the chemical contents, including "this compound".
Disposal Procedure
-
Consult Safety Officer : Contact your institution's Environmental Health and Safety (EHS) department or designated safety officer for specific disposal protocols.
-
Approved Waste Disposal : Dispose of contents and containers through an approved waste disposal plant. Do not discharge into sewer systems or the environment.
-
Empty Containers :
-
Triple rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, the container may be disposed of as regular trash, but first, deface the chemical label.
-
Experimental Protocol: In Vitro Cell-Based Assay
This section provides a general, step-by-step protocol for utilizing this compound as a METAP2 inhibitor in a cell-based assay. This protocol should be adapted based on the specific cell line and experimental goals.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
Cell line of interest
-
Reagents for the chosen cell viability or functional assay (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure
-
Cell Seeding :
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment :
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation :
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
Assay :
-
After the incubation period, perform the chosen cell viability or functional assay according to the manufacturer's instructions.
-
-
Data Analysis :
-
Measure the output of the assay (e.g., absorbance, luminescence).
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value of this compound for the specific cell line.
-
Signaling Pathway Visualization
This compound functions as an inhibitor of Methionyl Aminopeptidase 2 (METAP2), a key enzyme in protein maturation and angiogenesis. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: Inhibition of METAP2 by this compound blocks protein maturation, leading to reduced angiogenesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
